molecular formula C8H7BrN2 B1519882 4-Bromo-7-methyl-1H-indazole CAS No. 1159511-74-6

4-Bromo-7-methyl-1H-indazole

Cat. No.: B1519882
CAS No.: 1159511-74-6
M. Wt: 211.06 g/mol
InChI Key: JTFKASPFJNQUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-methyl-1H-indazole ( 1159511-74-6) is a brominated heterocyclic compound of significant interest in scientific research, particularly in the field of medicinal chemistry and drug discovery. With a molecular formula of C 8 H 7 BrN 2 and a molecular weight of 211.06 g/mol, it serves as a crucial synthetic intermediate . The compound is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . The primary value of this compound lies in its molecular structure, which features two key sites for chemical modification: the reactive bromo substituent and the protected NH of the indazole ring. The bromine atom makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups at the 4-position . This reactivity is essential for creating compound libraries for structure-activity relationship (SAR) studies. Simultaneously, the indazole core is a privileged pharmacophore in drug design, known for its ability to mimic purine bases and interact with a wide range of biological targets, including various kinases and GPCRs . Researchers utilize this compound as a key starting material in the synthesis of more complex molecules for screening against various disease models. As a standard safety precaution, researchers are advised to handle this material with care, using appropriate personal protective equipment, as it may cause skin, eye, and respiratory irritation . This product is strictly intended for research applications and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFKASPFJNQUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657242
Record name 4-Bromo-7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-74-6
Record name 4-Bromo-7-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-7-methyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-7-methyl-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 4-Bromo-7-methyl-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will explore its core physicochemical properties, characteristic reactivity, plausible synthetic routes, and its strategic application in the development of complex pharmacological agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction to the Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their structural resemblance to purine bases.[1] This mimicry allows them to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes crucial in signal transduction pathways.[1][2] The bicyclic structure, composed of a fused benzene and pyrazole ring, offers a rigid framework that can be strategically functionalized to optimize binding affinity and selectivity.

This compound (CAS: 1159511-74-6) is a particularly valuable derivative. Its structure incorporates two key features for synthetic diversification: a reactive bromo-substituent at the 4-position, ideal for cross-coupling reactions, and a methyl group at the 7-position, which can influence steric and electronic properties, thereby fine-tuning biological activity.[1] The indazole's N-H group provides an additional site for modification, completing a trifecta of handles for synthetic chemists to exploit.[1]

Figure 1: Chemical Structure of this compound.

Core Physicochemical Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis, including reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 1159511-74-6
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
Appearance Typically supplied as a solid.[1]
Purity Commercially available at ≥95% purity.[3]
Storage Conditions Store sealed in a dry environment at 2-8°C.[1]
Solubility Soluble in common organic solvents such as DMF, DMSO, and alcohols.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its strategically placed functional groups. The causality behind its widespread use is the predictable and high-yielding reactivity at two primary sites: the C4-Bromine and the N1-Hydride.

C4-Position: The Cross-Coupling Hub

The bromine atom at the 4-position is the molecule's primary anchor point for building molecular complexity. It serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[1]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of diverse aryl and heteroaryl moieties. This is a field-proven method for generating large libraries of compounds for structure-activity relationship (SAR) studies.[1]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, attaching various primary or secondary amines to the indazole core. This is critical for introducing groups that can form key hydrogen bonds with protein targets.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups, which can serve as handles for further functionalization (e.g., click chemistry) or as rigid linkers within a larger molecule.

  • Heck Coupling: This reaction allows for the introduction of vinyl groups, providing a pathway to other functional groups through subsequent reactions.

N1-Position: The Site of Modulation

The acidic proton of the indazole N-H group can be readily substituted, allowing for modulation of the compound's physicochemical properties (e.g., solubility, metabolic stability) and its binding interactions. Common reactions include:

  • N-Alkylation: Reaction with alkyl halides under basic conditions.

  • N-Arylation: Ullmann or Buchwald-Hartwig coupling with aryl halides.

  • Acylation and Sulfonylation: Reaction with acyl or sulfonyl chlorides to form amides or sulfonamides.

  • Introduction of Protecting Groups: Groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be installed to temporarily block this site during synthesis at other positions.

G main This compound c4 C4-Br Position (Reactive Halogen) main->c4 Cross-Coupling Substrate n1 N1-H Position (Acidic Proton) main->n1 Substitution/ Protection Site suzuki Suzuki Coupling (C-C Bond Formation) c4->suzuki buchwald_c4 Buchwald-Hartwig (C-N Bond Formation) c4->buchwald_c4 sonogashira Sonogashira Coupling (C-C Alkyne) c4->sonogashira alkylation N-Alkylation (Property Modulation) n1->alkylation arylation N-Arylation (Scaffold Extension) n1->arylation protection N-Protection (Synthetic Strategy) n1->protection

Figure 2: Key Reactivity Pathways for Synthetic Diversification.

A Plausible Synthetic Protocol

While multiple synthetic routes to substituted indazoles exist, a common and effective strategy involves the construction of the pyrazole ring onto a pre-functionalized benzene precursor.[4][5] The following protocol is a scientifically grounded, plausible pathway for the synthesis of this compound, adapted from established methodologies for similar structures.[5][6]

Starting Material: 2-Bromo-3-methylaniline.

start 2-Bromo-3-methylaniline step1 Step 1: Diazotization (NaNO₂, aq. HCl, 0-5°C) start->step1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Step 2: Reduction (Na₂SO₃ or SnCl₂) intermediate1->step2 intermediate2 Hydrazine Intermediate step2->intermediate2 step3 Step 3: Cyclization (Acid or Heat) intermediate2->step3 product This compound step3->product

Figure 3: Proposed Synthetic Workflow via Diazotization and Reductive Cyclization.

Detailed Step-by-Step Methodology:
  • Diazotization (Formation of Diazonium Salt):

    • Rationale: This initial step converts the primary amine into a diazonium salt, a versatile intermediate for forming the N-N bond required for the pyrazole ring.

    • Procedure:

      • Suspend 2-Bromo-3-methylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (~3 eq).

      • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.

      • Stir the resulting solution at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Reduction to Hydrazine Intermediate:

    • Rationale: The diazonium salt is reduced to a hydrazine. This intermediate contains the necessary N-N linkage and is primed for intramolecular cyclization.

    • Procedure:

      • In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃, ~3 eq) in water and cool it to 0-5°C.

      • Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution. The addition must be controlled to manage gas evolution and maintain a low temperature.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Intramolecular Cyclization:

    • Rationale: Under acidic or thermal conditions, the hydrazine intermediate undergoes an intramolecular electrophilic substitution onto the aromatic ring, followed by tautomerization, to form the stable indazole ring system.

    • Procedure:

      • Acidify the reaction mixture from Step 2 by carefully adding concentrated hydrochloric acid.

      • Heat the mixture to reflux (80-100°C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.

  • Purification:

    • Rationale: Removal of unreacted starting materials and side products is essential to obtain the product at high purity.

    • Procedure:

      • Filter the crude solid and wash it with cold water.

      • Dry the solid under vacuum.

      • Perform recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or purify via column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Discovery

The primary value of this compound lies in its role as a key intermediate for synthesizing more complex molecules with potential therapeutic value.[1] Its derivatives are frequently investigated as inhibitors of protein kinases, which are often dysregulated in diseases like cancer.

  • Kinase Inhibitors: The indazole core can effectively occupy the ATP-binding pocket of many kinases. By using cross-coupling reactions at the 4-position, medicinal chemists can append various fragments that interact with specific regions of the kinase, thereby achieving both potency and selectivity.

  • SAR Studies: The ease of functionalization makes this compound an ideal starting point for building focused libraries of analogs to probe structure-activity relationships.[1] By systematically varying the substituent at the 4-position and the 1-position, researchers can map the chemical space required for optimal biological activity.

  • Other Therapeutic Areas: Beyond oncology, indazole derivatives have shown promise in treating inflammation, neurological disorders, and infectious diseases.[2][7][8]

Safety and Handling

As a brominated heterocyclic compound, this compound requires careful handling in a laboratory setting. Based on data for structurally similar compounds, the following precautions are advised.[9][10][11][12]

  • Hazard Classification: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin, eyes, and clothing.[9]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a high-value synthetic building block with significant strategic importance for drug discovery and medicinal chemistry. Its well-defined points of reactivity at the C4 and N1 positions allow for predictable and versatile functionalization, enabling the systematic development of complex molecules and focused compound libraries. The indazole core's proven ability to interact with key biological targets, particularly protein kinases, ensures that this compound will remain a relevant and frequently utilized tool for scientists working to develop the next generation of therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-7-methyl-1H-indazole is a vital heterocyclic compound, frequently employed as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its structure, featuring a reactive bromo substituent and a privileged indazole core, makes it a versatile building block in medicinal chemistry and drug discovery. The bromine atom at the 4-position serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[1] The indazole scaffold itself is a well-known pharmacophore, recognized for its ability to interact with a range of biological targets.[1] This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis: Retrosynthetic Analysis

A logical and efficient approach to the synthesis of this compound involves a multi-step pathway starting from a readily available substituted aniline. The core of this strategy revolves around the formation of the indazole ring system, a critical transformation in heterocyclic chemistry. A common and effective method for constructing the indazole ring is through a diazotization reaction followed by an intramolecular cyclization.

Our chosen pathway commences with 3-methyl-2-nitroaniline. This starting material is strategically selected as it contains the requisite methyl group at the eventual 7-position and a nitro group ortho to an amine, which is crucial for the subsequent diazotization and cyclization steps. The synthesis will proceed through the following key transformations:

  • Diazotization of the primary aromatic amine.

  • Bromination via a Sandmeyer-type reaction.

  • Reduction of the nitro group to an amine.

  • Intramolecular cyclization to form the indazole ring.

This sequence of reactions provides a robust and scalable route to the target molecule.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 3-methyl-2-nitroaniline to this compound.

Synthesis_Pathway Start 3-Methyl-2-nitroaniline Intermediate1 3-Methyl-2-nitrophenyldiazonium salt Start->Intermediate1 NaNO2, HBr 0-5 °C Intermediate2 4-Bromo-3-methyl-2-nitroaniline Intermediate1->Intermediate2 CuBr Intermediate3 4-Bromo-2,3-diaminotoluene Intermediate2->Intermediate3 Reduction (e.g., SnCl2, HCl) Product This compound Intermediate3->Product NaNO2, H2SO4 Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step guide for each reaction in the synthesis, including the rationale behind the choice of reagents and conditions.

Step 1: Diazotization of 3-Methyl-2-nitroaniline

The initial step involves the conversion of the primary aromatic amine in 3-methyl-2-nitroaniline to a diazonium salt. This is a classic reaction in organic synthesis, typically carried out at low temperatures to ensure the stability of the resulting diazonium salt.[2][3][4]

Protocol:

  • Suspend 3-methyl-2-nitroaniline in a solution of hydrobromic acid (HBr) in water. The use of HBr is strategic as it provides both the acidic medium required for diazotization and the bromide ions for the subsequent Sandmeyer reaction.

  • Cool the suspension to 0-5 °C in an ice bath. Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the suspension while maintaining the temperature below 5 °C. The reaction of NaNO2 with the acid generates nitrous acid (HNO2) in situ, which then reacts with the primary amine to form the diazonium salt.[4][5]

Mechanism: The reaction proceeds via the formation of a nitrosonium ion (NO+) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which subsequently tautomerizes and eliminates water to yield the diazonium ion.[6]

Step 2: Sandmeyer Reaction for Bromination

The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[6][7] In this step, the diazonium salt is converted to the corresponding aryl bromide using a copper(I) bromide catalyst.

Protocol:

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. The addition should be controlled to manage the evolution of nitrogen gas.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

  • The product, 4-bromo-3-methyl-2-nitroaniline, can then be isolated by extraction with an organic solvent.

Mechanism: The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] Copper(I) catalyzes the decomposition of the diazonium salt to an aryl radical with the loss of nitrogen gas. The aryl radical then reacts with the bromide from the copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.[7]

Step 3: Reduction of the Nitro Group

With the bromine atom in place, the next step is the reduction of the nitro group to a primary amine. This transformation is essential to set the stage for the final intramolecular cyclization to form the indazole ring. A variety of reducing agents can be employed for this purpose, with tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl) being a common and effective choice.

Protocol:

  • Dissolve 4-bromo-3-methyl-2-nitroaniline in a suitable solvent, such as ethanol or acetic acid.

  • Add a solution of tin(II) chloride in concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture under reflux for several hours to ensure complete reduction.

  • After cooling, the reaction is typically basified to precipitate the tin salts, and the product, 4-bromo-2,3-diaminotoluene, is extracted with an organic solvent.

Step 4: Intramolecular Cyclization to Form the Indazole Ring

The final step in the synthesis is the formation of the indazole ring through an intramolecular cyclization of the newly formed diamine. This is achieved by diazotizing one of the amino groups, which then undergoes an intramolecular electrophilic aromatic substitution reaction with the adjacent amino group.

Protocol:

  • Dissolve 4-bromo-2,3-diaminotoluene in an acidic medium, such as a mixture of sulfuric acid and water.

  • Cool the solution to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite. This will selectively diazotize the amino group at the 2-position due to steric hindrance from the adjacent methyl and bromo groups.

  • The resulting diazonium salt will then spontaneously cyclize to form the 1H-indazole ring.

  • The product, this compound, can be isolated by neutralization and subsequent extraction or filtration.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and scale.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 & 2 3-Methyl-2-nitroanilineNaNO2, HBr, CuBrWater0-570-80
3 4-Bromo-3-methyl-2-nitroanilineSnCl2, HClEthanolReflux85-95
4 4-Bromo-2,3-diaminotolueneNaNO2, H2SO4Water/Acid0-560-70

Conclusion

The synthetic pathway detailed in this guide provides a robust and well-established method for the preparation of this compound. By starting with the readily available 3-methyl-2-nitroaniline and employing a series of classical organic transformations, including diazotization, a Sandmeyer reaction, nitro group reduction, and intramolecular cyclization, the target molecule can be obtained in good overall yield. The mechanistic insights provided for each step offer a deeper understanding of the chemical principles at play, enabling researchers to troubleshoot and optimize the synthesis as needed. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis of complex organic molecules for drug discovery and development.

References

Spectroscopic Profile of 4-Bromo-7-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Bromo-7-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in public repositories, this guide leverages high-fidelity predictive methodologies, supported by comparative analysis with structurally related analogs, to elucidate its characteristic spectral features. We will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the spectroscopic characteristics of this molecule, thereby aiding in its synthesis, identification, and further application.

Introduction

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom and a methyl group at specific positions on the indazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the synthesis of novel therapeutic agents.

Accurate characterization of such molecules is paramount, and spectroscopic techniques are the cornerstone of this process. This guide provides an in-depth, predicted spectroscopic profile of this compound to facilitate its unambiguous identification and characterization in a research setting.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following IUPAC-compliant atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are generated using advanced computational algorithms and are cross-referenced with experimental data from analogous compounds for validation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted): A detailed protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would then be recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)10.0 - 12.0broad singlet-
H38.0 - 8.2singlet-
H57.2 - 7.4doublet8.0 - 8.5
H67.0 - 7.2doublet8.0 - 8.5
CH₃2.4 - 2.6singlet-

Interpretation:

  • N-H Proton (H1): The proton attached to the nitrogen atom is expected to be significantly deshielded and appear as a broad singlet in the downfield region of the spectrum. Its chemical shift can be highly dependent on the solvent and concentration.

  • Aromatic Protons (H3, H5, H6): The proton at position 3 (H3) is anticipated to be a singlet due to the absence of adjacent protons. The protons at positions 5 and 6 (H5 and H6) are expected to appear as doublets due to coupling with each other.

  • Methyl Protons (CH₃): The three protons of the methyl group at position 7 are magnetically equivalent and will therefore appear as a sharp singlet in the upfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted): The sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum would be acquired on a 100 MHz or higher spectrometer.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C3135 - 140
C3a140 - 145
C4110 - 115
C5120 - 125
C6125 - 130
C7115 - 120
C7a130 - 135
CH₃15 - 20

Interpretation:

The predicted chemical shifts are consistent with an aromatic indazole system. The carbon atom bearing the bromine (C4) is expected to be shielded relative to the other aromatic carbons. The methyl carbon (CH₃) will appear at a characteristic upfield chemical shift.

Mass Spectrometry (MS)

Experimental Protocol (Predicted): Mass spectral data can be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.

Predicted Mass Spectrometry Data: The molecular formula of this compound is C₈H₇BrN₂.

IonPredicted m/z
[M+H]⁺210.9865
[M+Na]⁺232.9685

Interpretation:

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The predicted m/z values are based on the monoisotopic mass of the compound.[1]

Infrared (IR) Spectroscopy

Experimental Protocol (Predicted): An IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, this can be done using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch (methyl)
1620 - 1580C=C aromatic ring stretch
1500 - 1450C=N stretch
1100 - 1000C-Br stretch

Interpretation:

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. The N-H stretching vibration may be broad and overlap with the C-H stretching region. The C-H stretching of the methyl group will be observed in the aliphatic region. A key feature will be the C-Br stretching vibration, which typically appears in the fingerprint region.

Synthesis and Characterization Workflow

The synthesis of this compound would typically be followed by a purification step, such as column chromatography or recrystallization. The spectroscopic techniques described above would then be employed to confirm the identity and purity of the final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude purify Column Chromatography / Recrystallization crude->purify pure Pure Product purify->pure sample Purified Sample pure->sample nmr NMR (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir data Spectroscopic Data nmr->data ms->data ir->data final final data->final Structure Confirmation

Caption: A typical workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, derived from robust computational methods, offer a solid foundation for the identification and analysis of this compound in a laboratory setting. Researchers and drug development professionals can utilize this guide to streamline their synthetic and analytical workflows, accelerating the development of new chemical entities based on the indazole scaffold. It is important to note that while these predicted spectra are highly reliable, experimental verification is always recommended as the final step in structural elucidation.

References

4-Bromo-7-methyl-1H-indazole: A Linchpin Intermediate for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-7-methyl-1H-indazole in Medicinal Chemistry

This compound, with the molecular formula C₈H₇BrN₂ and a molecular weight of 211.06 g/mol , is a pivotal heterocyclic building block in modern drug discovery.[1][2] Its significance stems from the indazole core, a "privileged" scaffold known for its ability to mimic purine bases and interact with a wide array of biological targets, including protein kinases.[1] The strategic placement of a bromine atom at the 4-position and a methyl group at the 7-position provides medicinal chemists with a versatile platform for structural elaboration and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of potent kinase inhibitors.

Physicochemical Properties and Characterization

PropertyValueSource
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
CAS Number 1159511-74-6[1]
Appearance Likely an off-white to light brown solid[3]
Melting Point Expected to be in a similar range to 4-bromo-1H-indazole (165-167 °C)[3]
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol[4]
Storage Recommended to be stored at 2-8°C in a dry, sealed container[3]
Spectroscopic Characterization:

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is a crucial tool for structural confirmation. For this compound, the expected signals would include:

  • A singlet for the methyl group (CH₃) protons, likely in the range of 2.3-2.6 ppm.

  • A broad singlet for the N-H proton of the indazole ring, which can vary in chemical shift but is typically downfield (above 10 ppm).

  • A set of aromatic protons corresponding to the benzene and pyrazole rings, with their chemical shifts and coupling patterns influenced by the bromine and methyl substituents.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation, with distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine would be expected to have a chemical shift in the range of 110-125 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond (a broad peak around 3100-3300 cm⁻¹), C-H bonds (aromatic and aliphatic), and C=C and C=N bonds within the heterocyclic ring system.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Synthesis of this compound: A Plausible and Efficient Route

Proposed Synthetic Pathway:

Synthesis cluster_0 Route 1 cluster_1 Route 2 A 2-Methyl-3-nitroaniline B 2-Amino-6-methylaniline A->B Reduction (e.g., H₂, Pd/C) C 5-Bromo-2-methyl-3-nitroaniline A->C Bromination (e.g., NBS) D 4-Bromo-2-amino-6-methylaniline B->D Bromination (e.g., NBS) C->D Reduction (e.g., Fe, HCl) E This compound D->E Diazotization & Cyclization (e.g., NaNO₂, H⁺)

Caption: Plausible synthetic routes to this compound.

Detailed Experimental Protocol (Synthesized from Related Procedures):

Step 1: Bromination of 2-Methyl-3-nitroaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.

  • Brominating Agent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise, maintaining the temperature below 10 °C. The causality for this controlled addition is to prevent over-bromination and other side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-bromo-2-methyl-3-nitroaniline.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: To a solution of the crude 5-bromo-2-methyl-3-nitroaniline (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe) (3-5 eq) and a catalytic amount of hydrochloric acid (HCl).

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously. The iron and acid generate hydrogen in situ, which is a classic and effective method for nitro group reduction. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Concentrate the filtrate to remove the ethanol and then neutralize with a base such as sodium bicarbonate. Extract the product, 4-bromo-2-amino-6-methylaniline, with an organic solvent. Dry the organic layer and concentrate to yield the crude product.

Step 3: Diazotization and Intramolecular Cyclization

  • Diazotization: Dissolve the crude 4-bromo-2-amino-6-methylaniline (1.0 eq) in an aqueous solution of a strong acid like hydrochloric or sulfuric acid, and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise while maintaining the low temperature. This forms the diazonium salt intermediate.

  • Cyclization: Allow the reaction mixture to warm to room temperature or gently heat it. The diazonium salt will undergo intramolecular cyclization to form the indazole ring. The choice of acid and temperature is critical for efficient cyclization and to minimize side reactions.

  • Work-up and Purification: Neutralize the reaction mixture with a base and extract the product with an organic solvent. The crude this compound can then be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors.[7] The bromine atom at the 4-position serves as a convenient handle for introducing various substituents through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[8][9]

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[10] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position.

Suzuki_Coupling A This compound D 4-Aryl/Heteroaryl-7-methyl-1H-indazole A->D B Aryl/Heteroaryl Boronic Acid or Ester B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or DME and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[9] This is particularly useful for synthesizing arylamines, which are common motifs in kinase inhibitors.

Exemplary Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base such as sodium tert-butoxide (1.5 eq).

  • Solvent: Add an anhydrous, aprotic solvent like toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, quenched, and worked up similarly to the Suzuki-Miyaura coupling. Purification is typically achieved by column chromatography.

Case Study: Synthesis of Polo-Like Kinase 4 (PLK4) Inhibitors

This compound is a key precursor in the synthesis of potent and selective inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication that is overexpressed in several cancers.[7][11][12] The clinical candidate CFI-400945, a highly potent PLK4 inhibitor, features a substituted indazole core that can be derived from intermediates like this compound.[11][13] The synthesis of such inhibitors often involves a Suzuki coupling to introduce a styryl group at the 4-position of the indazole ring, followed by further functionalization.

Conclusion

This compound is a high-value synthetic intermediate that provides a strategic entry point for the synthesis of a wide range of complex molecules, particularly kinase inhibitors for cancer therapy. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of chemical space around the indazole scaffold. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this versatile building block in their quest for novel therapeutics.

References

Core Topic: 4-Bromo-7-methyl-1H-indazole - A Guide to Chemical Stability and Optimal Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-7-methyl-1H-indazole (CAS No. 1159511-74-6) is a pivotal heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex bioactive molecules targeting a range of therapeutic areas.[1] The integrity of this key intermediate is paramount to ensure the reproducibility of synthetic outcomes and the validity of subsequent biological data. This guide provides a comprehensive analysis of the stability profile of this compound, detailing its optimal storage conditions, potential degradation pathways, and best practices for handling. It is designed to equip researchers and drug development professionals with the necessary knowledge to preserve the compound's purity and reactivity throughout its lifecycle in the laboratory.

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step toward ensuring its stability. The molecule's structure, featuring a brominated indazole core, dictates its reactivity and susceptibility to various environmental factors.[1]

PropertyValueSource
CAS Number 1159511-74-6
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
Appearance Solid (form may vary)[1]
Melting Point 184-185°C[2]
Boiling Point 346.2°C at 760 mmHg (Predicted)[2]

The presence of the bromine atom makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions, while the indazole ring itself is a privileged pharmacophore known to interact with various biological targets.[1] Preserving this precise chemical structure is therefore critical.

Figure 2: Recommended Handling Workflow Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store at 2-8°C in Dark Inspect->Store Seal Intact Retrieve Retrieve for Use Store->Retrieve Equilibrate Equilibrate to Room Temp in Desiccator Retrieve->Equilibrate Prevents Condensation Weigh Weigh in Fume Hood (Inert Atmosphere if possible) Equilibrate->Weigh Use Use in Reaction Weigh->Use Reseal Reseal Tightly (Purge with Inert Gas) Use->Reseal Reseal->Store Return to Storage Figure 3: Potential Degradation Pathways Start This compound (Stable) Hydrolysis Hydrolysis Product (4-Hydroxy-...) Start->Hydrolysis H₂O / Heat Oxidation Oxidized Products (N-Oxides, Ring-Opened) Start->Oxidation O₂ / Light / Oxidants Photolysis Radical Intermediates & Secondary Products Start->Photolysis UV Light BaseReaction Indazole Anion Start->BaseReaction Strong Base Figure 4: Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare Stock Solution (1 mg/mL) Control Unstressed Control PrepStock->Control Acid Acid (HCl, Heat) PrepStock->Acid Base Base (NaOH, Heat) PrepStock->Base Oxidation Oxidation (H₂O₂) PrepStock->Oxidation Thermal Thermal (Heat) PrepStock->Thermal Photo Photolytic (UV/Vis Light) PrepStock->Photo Neutralize Neutralize & Dilute Control->Neutralize Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Compare Compare Chromatograms HPLC->Compare Identify Identify Degradants Compare->Identify

References

Methodological & Application

Synthesis and Derivatization of 4-Bromo-7-methyl-1H-indazole: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a multitude of pharmacologically active compounds.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, including kinases and G-protein coupled receptors.[1] The strategic functionalization of the indazole ring is therefore a cornerstone of modern drug discovery. This guide provides a comprehensive overview of the synthesis of a key building block, 4-bromo-7-methyl-1H-indazole, and detailed protocols for its subsequent derivatization, empowering researchers to generate diverse compound libraries for structure-activity relationship (SAR) studies.

The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a variety of substituents via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] The methyl group at the 7-position can influence the molecule's physicochemical properties and its interaction with biological targets.

Part 1: Synthesis of this compound

Overall Synthetic Workflow

A 2,5-Dimethylaniline B N-(2,5-dimethylphenyl)acetamide A->B Acetic anhydride, Pyridine C 4-Bromo-2,5-dimethylaniline B->C NBS, Acetonitrile D 4-Bromo-2,5-dimethylbenzenediazonium C->D NaNO2, HCl E This compound D->E Reduction (e.g., SnCl2)

Caption: Proposed synthetic route for this compound.

Step 1: Acetylation of 2,5-Dimethylaniline

Rationale: The initial step involves the protection of the amino group of 2,5-dimethylaniline as an acetamide. This is a critical strategic move for two primary reasons. Firstly, the acetamido group is a moderately activating ortho-, para-director in electrophilic aromatic substitution, which will direct the incoming bromine atom to the desired position. Secondly, it prevents unwanted side reactions at the amino group during the subsequent bromination step.

Protocol:

  • To a solution of 2,5-dimethylaniline (1.0 equiv.) in pyridine (5-10 vol.), add acetic anhydride (1.2 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2,5-dimethylphenyl)acetamide, which can often be used in the next step without further purification.

Step 2: Regioselective Bromination

Rationale: The directing effect of the acetamido group and the two methyl groups will influence the position of bromination. The acetamido group strongly directs ortho and para. The para position to the acetamido group is occupied by a methyl group. The ortho positions are at C3 and C5 (relative to the acetamido group). The methyl groups are also ortho, para-directing. The combined directing effects and steric hindrance considerations favor the bromination at the position para to the C5-methyl group and ortho to the acetamido group, which corresponds to the desired 4-position of the final indazole. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.[2]

Protocol:

  • Dissolve N-(2,5-dimethylphenyl)acetamide (1.0 equiv.) in acetonitrile (10-15 vol.).

  • Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain 4-bromo-N-(2,5-dimethylphenyl)acetamide.

Step 3: Deacetylation and Diazotization

Rationale: The acetamido group is now deprotected to regenerate the free amine. This is followed by diazotization using sodium nitrite in an acidic medium to form the corresponding diazonium salt. This is a classic transformation to prepare for the subsequent cyclization to form the indazole ring.

Protocol:

  • Reflux the 4-bromo-N-(2,5-dimethylphenyl)acetamide (1.0 equiv.) in a mixture of ethanol and concentrated hydrochloric acid (1:1) for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the 4-bromo-2,5-dimethylaniline. Filter, wash with water, and dry.

  • To a suspension of 4-bromo-2,5-dimethylaniline (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.

Step 4: Reductive Cyclization to Form the Indazole Ring

Rationale: The final step involves the reductive cyclization of the diazonium salt to form the 1H-indazole ring. A mild reducing agent, such as tin(II) chloride, is typically employed for this transformation. The reaction proceeds through the reduction of the diazonium group and subsequent intramolecular cyclization.

Protocol:

  • To the cold diazonium salt solution from the previous step, add a solution of tin(II) chloride dihydrate (3.0 equiv.) in concentrated hydrochloric acid dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Basify the reaction mixture with a concentrated NaOH solution until a precipitate is formed.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data (Expected):

PropertyValue
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~10.5 (br s, 1H, NH), ~7.3-7.5 (m, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~140, ~135, ~128, ~125, ~122, ~115, ~110, ~16

Part 2: Derivatization of this compound

The this compound is a versatile intermediate for the synthesis of a wide range of derivatives, primarily through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 4-position of the indazole ring.[3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

General Protocol:

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 4-aryl-7-methyl-1H-indazole derivative.

Table of Reaction Conditions for Suzuki-Miyaura Coupling:

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O90
PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane/H₂O100
Pd(OAc)₂SPhosK₃PO₄Toluene110
B. Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 4-position of the indazole core.[4] This reaction is instrumental in the synthesis of anilino-indazole derivatives, which are common motifs in kinase inhibitors.

General Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biaryl phosphine ligand) (0.04-0.10 equiv.), and a strong base such as sodium tert-butoxide (NaOt-Bu) (1.4 equiv.) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add the desired primary or secondary amine (1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-amino-7-methyl-1H-indazole derivative.

Table of Reaction Conditions for Buchwald-Hartwig Amination:

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOt-BuToluene100
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane110
G3-XPhos-K₃PO₄t-BuOH90

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and derivatization of this compound. By following the outlined protocols and understanding the rationale behind each step, researchers in drug discovery and medicinal chemistry can confidently produce this valuable building block and its derivatives. The versatility of the 4-bromo substituent, combined with the privileged nature of the indazole scaffold, makes this an invaluable tool in the quest for novel therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 4-Bromo-7-methyl-1H-indazole in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-7-methyl-1H-indazole in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic purine bases and interact with a diverse range of biological targets, including kinases and G-protein coupled receptors (GPCRs).[1][2] This has led to the development of numerous indazole-containing drugs with applications in oncology, anti-inflammatory, and anti-HIV therapies.[2][3][4] Within this chemical space, this compound stands out as a crucial synthetic intermediate.[1] Its structure offers two key points for chemical modification: the reactive bromo substituent at the 4-position and the nitrogen atom of the indazole ring. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds to introduce a wide variety of aryl and heteroaryl substituents.[1][5][6] This capability is essential for constructing libraries of novel compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[1]

This guide provides a comprehensive overview of the application of this compound in Suzuki cross-coupling reactions, including mechanistic insights, detailed experimental protocols, and data interpretation to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)–C(sp²) bonds, valued for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[5][6][7] The reaction involves the palladium-catalyzed coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[7][8][9] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]

1. Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[4][9] The reactivity of the halide follows the order I > Br > Cl.[7]

2. Transmetalation: The organoboron species is activated by the base to form a more nucleophilic borate complex.[10] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[9][10]

3. Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][11]

Suzuki_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X (L_n) oxidative_addition->pd_complex transmetalation Transmetalation di_pd_complex Ar-Pd(II)-R (L_n) transmetalation->di_pd_complex base_activation Base Activation borate [R-B(OH)₃]⁻ base_activation->borate boronic_acid R-B(OH)₂ boronic_acid->base_activation borate->transmetalation di_pd_complex->pd0 reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product aryl_halide Ar-X (4-Bromo-7-methyl- 1H-indazole) aryl_halide->oxidative_addition base Base base->base_activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates and desired outcomes. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[12]

Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of bromoindazoles.[5][13][14]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 equiv.)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Experimental_Workflow start Start combine_reagents Combine this compound, boronic acid, and base in a reaction vessel. start->combine_reagents add_solvent Add the solvent system. combine_reagents->add_solvent degas Degas the mixture by bubbling with inert gas for 15-30 minutes. add_solvent->degas add_catalyst Add the palladium catalyst under an inert atmosphere. degas->add_catalyst heat_react Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. add_catalyst->heat_react monitor Monitor reaction progress by TLC or LC-MS. heat_react->monitor workup Reaction complete. Proceed to workup: Cool, dilute with water, and extract with an organic solvent. monitor->workup purify Dry the organic layer, concentrate, and purify the crude product by column chromatography. workup->purify characterize Characterize the final product (NMR, HRMS, etc.). purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.[12]

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2–3 equiv.).[12]

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[12]

  • Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15–30 minutes.[12]

  • Under a positive pressure of the inert gas, add the palladium catalyst (2–5 mol%).[12]

  • Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[12]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-methyl-1H-indazole.[12]

Data Summary and Optimization

The success of a Suzuki cross-coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes common conditions and provides insights for optimization.

ParameterCommon ChoicesRationale and Optimization Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandThe choice of catalyst and ligand can significantly impact reaction efficiency. For heteroaryl halides, ligands like dppf are often effective.[14][15][16] More sterically hindered and electron-rich phosphine ligands can be beneficial for challenging substrates.[15][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid.[10] Cs₂CO₃ is often more effective than K₂CO₃, especially for less reactive substrates.[5][13] The choice of base can also influence the stability of the starting materials and products.
Solvent 1,4-Dioxane/H₂O, Toluene, DME/H₂OA mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base.[12] Anhydrous conditions can be employed to minimize protodeboronation of the boronic acid, a common side reaction.[12]
Temperature 80–120 °CHigher temperatures generally increase the reaction rate but can also lead to decomposition of the catalyst or reactants. Microwave irradiation can be used to accelerate the reaction.[17][18]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low temperature, unreactive substrate.Use a fresh batch of catalyst. Screen different bases and solvents. Increase the reaction temperature. Consider a more active catalyst/ligand system.
Protodeboronation of Boronic Acid Presence of excess water, high reaction temperature, prolonged reaction time.Use anhydrous solvents if possible, or minimize the amount of water. Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.[12]
Formation of Side Products Homocoupling of the boronic acid, decomposition of starting materials or product.Optimize the stoichiometry of the reactants. Lower the reaction temperature. Screen different catalysts and ligands.

Conclusion

This compound is a valuable building block in the synthesis of novel indazole-based compounds with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the C-4 functionalization of this scaffold. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can effectively utilize this powerful synthetic tool to advance their drug discovery programs.

References

Application Notes and Protocols for 4-Bromo-7-methyl-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of the Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a diverse array of biological targets.[1][2] Its bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a versatile template for developing potent and selective therapeutic agents.[3] Indazole derivatives are at the heart of numerous FDA-approved drugs and clinical candidates, demonstrating significant efficacy in oncology, neurology, and inflammatory diseases.[4][5][6] The strategic importance of this scaffold lies in its capacity to form key interactions, such as hydrogen bonds and π-stacking, within the active sites of enzymes like kinases and G-protein coupled receptors (GPCRs).[5]

4-Bromo-7-methyl-1H-indazole (CAS: 1159511-74-6) is a particularly valuable building block for drug discovery programs.[7] Its structure is pre-functionalized for facile chemical modification at two key positions: the bromine atom at the 4-position and the nitrogen atom of the pyrazole ring. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of a wide range of substituents to explore structure-activity relationships (SAR).[8][9] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in the synthesis of advanced intermediates for drug discovery.

Core Applications in Drug Discovery: A Mechanistic Overview

The primary utility of this compound lies in its application as a versatile starting material for generating libraries of diverse molecules. The two main avenues for its derivatization are C-C and C-N bond-forming reactions at the 4-position, and N-alkylation/arylation at the indazole nitrogen.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[9] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties, which are crucial for modulating the pharmacological properties of the final compounds.

Causality Behind Experimental Choices: The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. Catalysts like Pd(PPh₃)₄ are often effective, and the choice of a suitable base, such as cesium carbonate, is crucial for the transmetalation step.[8] The solvent system, typically a mixture of an organic solvent like dioxane and water, facilitates the dissolution of both the organic and inorganic reagents.[9]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Purification A This compound F Inert Atmosphere (N₂ or Ar) A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Cs₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F G Heating (80-140 °C) F->G H Reaction Monitoring (TLC or LC-MS) G->H I Aqueous Workup H->I J Extraction I->J K Chromatography J->K L 4-Aryl-7-methyl-1H-indazole K->L

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds.[10] This reaction is particularly important in medicinal chemistry, as the introduction of amine functionalities can significantly impact a compound's solubility, basicity, and ability to form hydrogen bonds with biological targets.[11]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[11] Ligands such as Xantphos or BINAP are often employed to facilitate the reductive elimination step.[11] The choice of base is also critical, with weaker bases like cesium carbonate often being preferred to avoid side reactions.[11]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'₂ pd_amine_complex [R-Pd(II)L₂(NHR'₂)]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex R-Pd(II)L₂(NR'₂) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R-NR'₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative)

Arylboronic Acid Catalyst Loading (mol%) Base (equiv) Solvent Ratio (Dioxane:H₂O) Temp (°C) Time (h) Yield (%)
Phenylboronic acid 5 2.0 4:1 100 8 85-95
4-Methoxyphenylboronic acid 5 2.0 4:1 100 8 80-90

| 3-Pyridylboronic acid | 5 | 2.0 | 4:1 | 100 | 12 | 70-85 |

Note: Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura reactions.[8][9]

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene or 1,4-Dioxane, anhydrous

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂, Xantphos, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Quantitative Data Summary (Representative)

Amine Catalyst System Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
Morpholine Pd(OAc)₂/Xantphos 1.5 Toluene 110 18 75-85
Aniline Pd(OAc)₂/Xantphos 1.5 Toluene 110 24 65-75

| Benzylamine | Pd(OAc)₂/Xantphos | 1.5 | Dioxane | 100 | 18 | 70-80 |

Note: Yields are hypothetical and based on typical outcomes for similar Buchwald-Hartwig amination reactions.[11][12]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its pre-functionalized scaffold allows for the rapid and efficient generation of diverse chemical libraries through robust and well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The insights into structure-activity relationships gained from these libraries are invaluable for the optimization of lead compounds into clinical candidates. As the demand for novel therapeutics continues to grow, the strategic application of key intermediates like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Privileged Scaffold of Indazole in Kinase Inhibition

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. Its unique structure, consisting of a benzene ring fused to a pyrazole ring, provides a versatile framework for interacting with various biological targets. In the realm of oncology, indazole-containing molecules have emerged as a significant class of kinase inhibitors. Kinases are crucial enzymes that regulate cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.

The 4-Bromo-7-methyl-1H-indazole moiety, in particular, serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors. The bromine atom at the C4-position and the methyl group at the C7-position offer strategic points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents that can interact with the ATP-binding site of kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors, with a focus on established synthetic protocols and the underlying scientific rationale.

Strategic Functionalization of the this compound Core

The synthetic utility of this compound lies in the reactivity of its bromine substituent. This halogen acts as a versatile handle for introducing a wide array of chemical functionalities through well-established cross-coupling methodologies. The two most prominent and powerful of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions form the cornerstone of synthetic strategies aimed at elaborating the indazole scaffold to achieve desired kinase inhibitory profiles.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide, and it is exceptionally well-suited for the arylation or heteroarylation of the 4-position of the indazole ring. This reaction is favored in medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Application Notes and Protocols: Suzuki Coupling of 4-bromo-7-methyl-1H-indazole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Moiety and the Power of Suzuki Coupling

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The ability to functionalize the indazole ring at specific positions is paramount in the rational design of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[1][2][3][4] This application note provides a detailed protocol and expert insights for the successful Suzuki coupling of 4-bromo-7-methyl-1H-indazole, a key building block for accessing novel chemical space in drug discovery programs.

Understanding the Reaction: Mechanism and Key Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The reactivity of heteroaryl halides in this step is influenced by the electronic properties of the heterocyclic ring.[6][7]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Causality Behind Experimental Choices for this compound

The successful coupling of this compound requires careful consideration of the reaction components:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is critical. For heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands, such as those based on ferrocene (e.g., Pd(dppf)Cl₂) or biarylphosphines (e.g., SPhos, XPhos), often exhibit superior performance by promoting the oxidative addition and reductive elimination steps.[8][9]

  • Base: The base plays a crucial role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[10][11] The choice of base can influence the reaction rate and the tolerance of functional groups. For NH-containing indazoles, a moderately strong base is often preferred to avoid deprotonation of the indazole nitrogen, which can sometimes inhibit the catalyst.[12]

  • Solvent System: A mixture of an organic solvent and water is typically used. Solvents like 1,4-dioxane, dimethoxyethane (DME), or tetrahydrofuran (THF) are common choices.[10][13] The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation process.

  • Boronic Acid Partner: A wide range of aryl and heteroaryl boronic acids or their esters (e.g., pinacol esters) can be used as coupling partners, allowing for the introduction of diverse substituents at the 4-position of the indazole core.[4]

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general procedure that can be optimized for specific boronic acid partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore in a cool, dry place.
Aryl/Heteroaryl Boronic Acid≥97%Commercially AvailableCheck for purity and potential for homocoupling.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercially AvailableAir-stable, but should be handled with care.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better reactivity.
1,4-DioxaneAnhydrousCommercially AvailableUse a freshly opened bottle or distill from a suitable drying agent.
Deionized WaterHigh PurityIn-houseDegas before use.
Inert Gas (Nitrogen or Argon)High PurityGas CylinderFor maintaining an inert atmosphere.
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 to 5:1 ratio (v/v). The total solvent volume should be sufficient to dissolve the reactants (typically 0.1-0.2 M concentration of the limiting reagent).

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 80-100 °C or in a microwave reactor set to the desired temperature. Stir the reaction mixture vigorously for the specified time (typically 2-12 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl/heteroaryl-7-methyl-1H-indazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - K₂CO₃ catalyst Add Pd(dppf)Cl₂ reagents->catalyst inert Establish Inert Atmosphere (N₂ or Ar) catalyst->inert solvents Add Degassed Solvents (Dioxane/H₂O) inert->solvents heating Heat and Stir (80-100 °C or Microwave) solvents->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Aqueous Work-up (EtOAc/H₂O) monitoring->extraction Upon Completion purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the Suzuki coupling of this compound.

Process Optimization and Troubleshooting

A self-validating protocol includes understanding how to optimize and troubleshoot. The following table outlines key parameters and suggested adjustments.

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst Loading 2-5 mol%Low Yield: Increase catalyst loading to 5-10 mol%. High Cost: Decrease loading in 0.5 mol% increments on small scale to find the minimum effective amount.
Base K₂CO₃ (2-3 eq.)Slow Reaction: Switch to a stronger base like Cs₂CO₃ or K₃PO₄. This can accelerate transmetalation.[11] Side Reactions: If substrate is base-sensitive, a milder base like NaHCO₃ may be beneficial.[14]
Solvent Ratio Dioxane:H₂O (4:1)Poor Solubility: Increase the proportion of the organic solvent. For very nonpolar substrates, toluene may be a better choice.[15] Sluggish Reaction: Adjusting the water content can sometimes improve the reaction rate.[13]
Temperature 80-100 °CNo Reaction: Increase the temperature to 120 °C (if using a sealed tube or microwave). Microwave irradiation can significantly accelerate the reaction.[2] Decomposition: If product or starting material degradation is observed, lower the temperature and extend the reaction time.
Boronic Acid Equivalents 1.2-1.5 eq.Incomplete Conversion: Increase to 2.0 equivalents. Boronic acids can undergo protodeboronation or homocoupling, so a slight excess is often necessary.

Purification and Characterization of 4-Aryl-7-methyl-1H-indazoles

Proper purification and characterization are essential to confirm the successful synthesis of the target compound.

  • Purification: Flash column chromatography on silica gel is the most common method for purifying the products of Suzuki couplings. The choice of eluent will depend on the polarity of the product.

  • Characterization:

    • ¹H NMR: The disappearance of the proton signal in the aromatic region corresponding to the C4-H of the starting material and the appearance of new aromatic signals from the coupled aryl group are key indicators of a successful reaction. The methyl signal at the 7-position should remain.

    • ¹³C NMR: The appearance of new signals in the aromatic region corresponding to the newly formed biaryl system.

    • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the aryl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Analytical Data (Illustrative Example)
Analytical TechniqueExpected Observation for 4-phenyl-7-methyl-1H-indazole
¹H NMR - Disappearance of a singlet/doublet in the aromatic region of the starting material. - Appearance of new multiplets corresponding to the phenyl group. - A singlet for the methyl group. - A broad singlet for the indazole N-H proton.
¹³C NMR - Appearance of new signals in the 125-140 ppm range for the phenyl group carbons.
HRMS (ESI+) Calculated m/z for C₁₄H₁₂N₂ + H⁺, found value should be within ± 5 ppm.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse library of 4-aryl-7-methyl-1H-indazoles. By carefully selecting the catalyst, base, and solvent system, and by understanding the key parameters for optimization, researchers can efficiently access these valuable building blocks for the development of novel therapeutics. This application note provides a robust starting point for scientists in drug discovery and development to leverage this important transformation in their research endeavors.

References

Purification of 4-Bromo-7-methyl-1H-indazole by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of 4-Bromo-7-methyl-1H-indazole by Recrystallization

Abstract

This application note provides a comprehensive, field-proven guide for the purification of this compound, a key heterocyclic building block in pharmaceutical research and development. Recrystallization is a fundamental and powerful technique for purifying solid organic compounds, predicated on the principle of differential solubility.[1][2] This document moves beyond a simple procedural list, delving into the causality behind methodological choices, from systematic solvent selection to troubleshooting common purification challenges. We present a robust, self-validating protocol designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, ensuring the integrity of downstream applications.

Introduction: The Imperative for Purity

This compound (CAS 1159511-74-6) is a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically significant molecules, including therapeutics for pain management and oncology.[3] The purity of such intermediates is paramount; trace impurities originating from the synthesis—such as starting materials, regioisomers, or byproducts of over-bromination—can introduce unforeseen variables into subsequent reactions, compromise biological assay results, and create regulatory hurdles.[4]

Recrystallization is the purification method of choice for crystalline solids like this compound. It leverages the principle that most solids are more soluble in a hot solvent than in a cold one.[5][6] By dissolving the impure compound in a minimal amount of hot solvent to create a saturated solution, then allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the mother liquor.[7] This guide provides the expertise to execute this technique with precision.

Foundational Principles of Recrystallization

A successful recrystallization hinges on creating a system where the desired compound's solubility is high at the solvent's boiling point and dramatically lower at reduced temperatures (e.g., 0-4°C). Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[8] The process unfolds in a sequence of carefully controlled stages, from nucleation to crystal growth, culminating in the isolation of a purified solid.[9]

Diagram: The Recrystallization Logic

The following diagram illustrates the core decision-making and physical processes involved in a typical recrystallization workflow.

Recrystallization_Logic A Impure Solid B Select Optimal Solvent A->B C Dissolve in Minimum Hot Solvent B->C Solvent Found D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Slow Cooling (Crystal Formation) D->F No E->F G Isolate Crystals (Vacuum Filtration) F->G H Wash Crystals with Cold Solvent G->H K Mother Liquor (Soluble Impurities) G->K Filtrate I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Core workflow for the purification of a solid by recrystallization.

Compound Profile & Safety Precautions

Physicochemical Properties
  • Compound: this compound

  • CAS Number: 1159511-74-6

  • Molecular Formula: C₈H₇BrN₂[10]

  • Molecular Weight: 211.06 g/mol [10]

  • Appearance: Typically an off-white to light brown solid.

  • Polarity: The indazole ring system imparts significant polarity, while the bromo and methyl groups add lipophilic character. This moderate polarity is a key determinant in solvent selection.

Hazard Identification and Safe Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from the closely related 4-Bromo-1H-indazole provides a strong basis for hazard assessment.[11][12]

  • Potential Hazards: Toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[11][12][13]

  • Required Personal Protective Equipment (PPE):

    • Nitrite gloves

    • Chemical splash goggles

    • Flame-retardant lab coat

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[14]

  • Solvent Hazards: All organic solvents are flammable and pose inhalation risks. Avoid open flames and ensure adequate ventilation.

Experimental Protocol: Purification of this compound

This protocol is divided into two essential stages: preliminary solvent screening to identify the optimal recrystallization medium, followed by the bulk purification procedure.

PART I: Systematic Solvent Selection

The choice of solvent is the most critical variable in recrystallization.[15] An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. The following procedure allows for the efficient screening of multiple solvents on a small scale.[16][17]

Candidate Solvents: Based on the compound's moderate polarity, the following solvents and mixtures are recommended for screening. A similar indazole derivative showed good results with ethanol, methanol, or ethyl acetate.[18]

Solvent SystemBoiling Point (°C)PolarityRationale
Ethanol78Polar ProticOften effective for moderately polar heterocyclic compounds.
Isopropanol82Polar ProticSimilar to ethanol, but lower volatility can aid in slower crystal growth.
Ethyl Acetate77Polar AproticGood solvent power for a range of polarities.
Toluene111Non-polarMay be effective if the compound is less polar than anticipated.
Ethanol/WaterVariableHighly PolarA mixed system where water acts as an anti-solvent. Excellent for inducing crystallization.
Ethyl Acetate/HexaneVariableTunableA versatile mixed system where hexane acts as the anti-solvent.

Screening Protocol:

  • Preparation: Arrange a series of labeled test tubes, one for each candidate solvent.

  • Aliquot: Place approximately 20-30 mg of crude this compound into each test tube.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.25 mL) to its corresponding tube at room temperature.[16] Agitate the mixture.

    • Observation: If the solid dissolves completely, the solvent is unsuitable (too soluble). Reject this solvent.[19]

  • Hot Solvent Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a hot water or sand bath towards the solvent's boiling point.

  • Dissolution: Continue adding the hot solvent dropwise while heating until the solid just dissolves. Do not add a large excess. The goal is to create a saturated solution.[17]

    • Observation: If a very large volume of solvent is required (e.g., > 3 mL for 20 mg), the solvent is unsuitable (not soluble enough).

  • Cooling and Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for 15-20 minutes.

  • Evaluation: The ideal solvent is one in which the compound was sparingly soluble at room temperature, fully soluble when hot, and formed a significant precipitate of well-defined crystals upon cooling.

PART II: Bulk Recrystallization Procedure

Assumes: Ethanol has been identified as a suitable solvent from the screening process.

  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 50 mL of ethanol. Heat the mixture to a gentle boil on a stirrer hotplate.

  • Achieve Saturation: Continue adding ethanol in small portions (2-5 mL) to the boiling solution until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent necessary to avoid significant loss of yield in the mother liquor.[5][17]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 0.5 g) of activated charcoal. Re-heat to boiling for 5-10 minutes. Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Hot Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[20]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6][20] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel fitted with an appropriate filter paper.

  • Washing: With the vacuum disconnected, add a small volume (10-15 mL) of ice-cold ethanol to the funnel to wash the crystal cake.[7][16] After a minute, reapply the vacuum to pull the wash solvent through. This step removes residual mother liquor containing dissolved impurities.

  • Drying: Leave the crystals under vacuum for 15-20 minutes to air dry. Then, transfer the solid to a watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. The following table outlines common issues and their expert-validated solutions.

ProblemProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was used. [21] The solution is not saturated upon cooling.Gently boil off a portion of the solvent to concentrate the solution and attempt to cool again.
Supersaturation. [21] Crystal nucleation has not initiated.1. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[16] 2. Add a "seed crystal" from a previous pure batch, if available.[16]
"Oiling Out" The compound's melting point is below the solvent's boiling point, or the impurity level is very high.[20] The compound is melting rather than dissolving.1. Re-heat the solution until the oil dissolves completely. 2. Add a small amount of additional solvent and attempt to cool again very slowly.[21] 3. If the problem persists, re-evaporate the solvent and choose a different solvent system with a lower boiling point or use a solvent/anti-solvent pair.[21][22]
Poor Recovery/Low Yield Too much solvent was used. The solution was not cooled sufficiently. Premature crystallization during hot filtration.1. Ensure the minimum amount of hot solvent is used. 2. Increase cooling time in the ice bath. 3. Evaporate some solvent from the mother liquor to attempt a second crop of crystals (note: this crop may be less pure).
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, incorporating the optional activated charcoal step (Step 3 & 4 in the bulk protocol).[20]

Visualization of the Solvent Selection Process

The empirical process of selecting a solvent can be visualized as a decision tree.

Solvent_Screening Start Start: Add ~25mg Crude Solid to 0.25 mL Solvent Test_RT Test at Room Temp Start->Test_RT Soluble_RT Result: Soluble Test_RT->Soluble_RT Dissolves Insoluble_RT Result: Insoluble/ Sparingly Soluble Test_RT->Insoluble_RT Does Not Dissolve Reject1 REJECT SOLVENT (Too Soluble) Soluble_RT->Reject1 Heat Heat to Boiling, Add Solvent Dropwise Insoluble_RT->Heat Insoluble_Hot Result: Insoluble in >3mL Hot Solvent Heat->Insoluble_Hot Fails to Dissolve Soluble_Hot Result: Dissolves in Min. Hot Solvent Heat->Soluble_Hot Dissolves Reject2 REJECT SOLVENT (Not Soluble Enough) Insoluble_Hot->Reject2 Cool Cool to RT, then Ice Bath Soluble_Hot->Cool No_Crystals Result: No Crystals Form Cool->No_Crystals Stays in Solution Crystals Result: Abundant Crystal Formation Cool->Crystals Precipitates Reject3 REJECT SOLVENT (Too Soluble When Cold) No_Crystals->Reject3 Accept ACCEPT SOLVENT (Ideal Candidate) Crystals->Accept

Caption: Decision tree for the empirical selection of a recrystallization solvent.

References

Application Notes & Protocols: 4-Bromo-7-methyl-1H-indazole as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-7-methyl-1H-indazole

This compound (C₈H₇BrN₂, MW: 211.06 g/mol ) is a heterocyclic compound of significant interest and utility in the fields of medicinal chemistry and materials science.[1][2] Its value stems from a robust bicyclic structure featuring a benzene ring fused to a pyrazole ring, a scaffold known as a "privileged pharmacophore" for its ability to interact with a wide range of biological targets like kinases and G-protein coupled receptors.[1]

The strategic utility of this molecule arises from two key reactive sites available for chemical modification:

  • The C4-Bromo Substituent: The bromine atom at the 4-position is an excellent leaving group, making it a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse aryl, heteroaryl, and alkyl moieties.[1]

  • The N1-Indazole Proton: The acidic proton on the pyrazole ring can be readily removed or substituted, enabling a wide array of N-functionalization strategies to further modulate the molecule's properties.

This guide provides an in-depth exploration of this compound as a synthetic intermediate, focusing on its application in two cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures which are ubiquitous in pharmaceuticals.[3][4] The C4-bromo position of the indazole makes it an ideal electrophilic partner for this transformation.

Causality and Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the indazole, forming a Pd(II) intermediate.

  • Transmetalation: A boronic acid (or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide. The choice of base is crucial; it must be strong enough to activate the boronic acid but not so nucleophilic as to cause side reactions.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-R' (Coupled Product) reductive_elim->product pd_complex [Ar-Pd(II)L₂-Br] oxidative_add->pd_complex transmetalation Transmetalation pd_complex_b [Ar-Pd(II)L₂-R'] transmetalation->pd_complex_b pd_complex->transmetalation pd_complex_b->reductive_elim indazole 4-Bromo-7-methyl- 1H-indazole (Ar-Br) indazole->oxidative_add boronic R'-B(OH)₂ base Base (e.g., Cs₂CO₃) boronic->base boronate [R'-B(OH)₃]⁻ base->boronate boronate->transmetalation

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Synthesis of 4-Aryl-7-methyl-1H-indazoles

This protocol is a generalized procedure adapted from established methodologies for Suzuki-Miyaura couplings on related bromo-indazole systems.[4][5][6]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and the base.

    • Scientist's Note: An inert atmosphere (Argon or Nitrogen) is critical. The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, halting the catalytic cycle.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent mixture via cannula or syringe.

    • Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst.

  • Catalyst Addition: Add the palladium catalyst to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
Catalyst (mol%)BaseSolventTemp (°C)Time (h)Arylboronic AcidYield (%)
Pd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O1002(4-methoxyphenyl)boronic acidGood
PdCl₂(dppf) (5)K₂CO₃1,4-Dioxane/H₂O10012Phenylboronic acid80-95
PdCl₂(PPh₃)₂ (10)K₂CO₃DMFReflux48Various arylboronic acidsModerate-Good

Table adapted from literature data on similar indazole systems to provide expected outcomes.[5][6][7]

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides.[8] For this compound, this reaction provides a direct and modular route to synthesize a diverse library of 4-amino-7-methyl-1H-indazole derivatives, which are key structures in many biologically active compounds.[9]

Causality and Mechanistic Insight

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the nucleophilic partner.

  • Oxidative Addition: Pd(0) inserts into the C4-Br bond of the indazole.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. This step is critical and often dictates the success of the reaction.

  • Reductive Elimination: The C-N bond is formed as the desired 4-amino-indazole product is reductively eliminated, regenerating the Pd(0) catalyst. An unproductive side reaction, β-hydride elimination, can sometimes compete, especially with amines bearing β-hydrogens.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-NR'R'' (Amine Product) reductive_elim->product pd_complex [Ar-Pd(II)L₂-Br] oxidative_add->pd_complex amide_form Amide Formation pd_amido [Ar-Pd(II)L₂-NR'R''] amide_form->pd_amido pd_complex->amide_form pd_amido->reductive_elim indazole 4-Bromo-7-methyl- 1H-indazole (Ar-Br) indazole->oxidative_add amine HNR'R'' amine->amide_form base Base (e.g., NaOtBu) base->amide_form

Figure 2: Simplified Buchwald-Hartwig amination cycle.
Protocol: Synthesis of 4-Amino-7-methyl-1H-indazoles

This protocol is based on general procedures for the amination of halo-heterocycles, utilizing modern bulky phosphine ligands that are essential for high efficiency.[9][10]

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 - 2.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq) or Pd₂(dba)₃ (0.01 eq)

  • Bulky Biarylphosphine Ligand (e.g., Xantphos, RuPhos, tBuBrettPhos) (0.02 - 0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or LHMDS (1.5 - 2.5 eq)

  • Anhydrous Solvent: Toluene or Dioxane

Procedure:

  • Inert Atmosphere: In a glovebox or using Schlenk technique, add the palladium precursor, the phosphine ligand, and the base to a dry reaction vessel.

  • Solvent and Reagents: Add anhydrous, degassed solvent, followed by the amine, and finally the this compound.

    • Scientist's Note: The order of addition can be critical. Pre-forming the active Pd(0)L complex before adding the aryl halide can sometimes improve results. The base, NaOtBu, is highly hygroscopic and should be handled strictly under inert conditions.

  • Reaction: Seal the vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up: Cool the reaction to ambient temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination
Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)AmineYield (%)
Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100MorpholineHigh
Pd(OAc)₂ (2)tBuBrettPhos (2)LHMDSTHFRTAnilineGood
Pd(dba)₂ (10)tBuDavePhos (20)K₃PO₄Dioxane100Bulky aminesModerate-Good

Table represents typical conditions for amination of bromo-heterocycles and serves as a guide for optimization.[9][10][11]

General Workflow Visualization

The following diagram illustrates the central role of this compound as a versatile precursor for generating molecular diversity.

Workflow start This compound suzuki Suzuki-Miyaura Coupling [Pd(0), Base, R-B(OH)₂] start->suzuki buchwald Buchwald-Hartwig Amination [Pd(0), Base, HNR¹R²] start->buchwald product_suzuki 4-Aryl/Heteroaryl- 7-methyl-1H-indazoles (C-C Bond Formed) suzuki->product_suzuki product_buchwald 4-Amino- 7-methyl-1H-indazoles (C-N Bond Formed) buchwald->product_buchwald application1 Drug Discovery Scaffolds (e.g., Kinase Inhibitors) product_suzuki->application1 application2 Functional Materials product_suzuki->application2 product_buchwald->application1

Figure 3: Synthetic utility workflow starting from this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactive handles at the C4 and N1 positions allow for predictable and efficient functionalization. The palladium-catalyzed cross-coupling reactions detailed in these notes—the Suzuki-Miyaura and Buchwald-Hartwig aminations—provide robust and modular strategies for accessing diverse libraries of indazole derivatives. By understanding the mechanistic principles behind these protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel pharmaceuticals and functional materials.

References

Application of Substituted 1H-Indazoles in the Synthesis of Novel HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

This document provides a detailed exploration into the application of substituted 1H-indazole scaffolds in the synthesis of cutting-edge HIV-1 inhibitors. While direct literature specifically detailing the use of 4-Bromo-7-methyl-1H-indazole in HIV-1 inhibitor synthesis is not prevalent, the indazole core, particularly bromo-substituted variants, represents a critical pharmacophore in modern antiviral drug design. This guide will leverage the well-documented synthesis of a key intermediate for the potent, first-in-class HIV-1 capsid inhibitor, Lenacapavir, to illustrate the principles and protocols associated with the application of bromo-indazole derivatives in this therapeutic area.

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal foundation for designing enzyme inhibitors. In the context of HIV-1, indazole derivatives have been investigated for their ability to inhibit various viral enzymes.[1][3]

A landmark example of the successful application of a substituted indazole is in the development of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[2][4][5] The synthesis of Lenacapavir relies on a key heterocyclic fragment, 7-Bromo-4-chloro-1H-indazol-3-amine.[2][4][5] The synthetic route to this intermediate provides valuable insights into the practical application of bromo-indazole chemistry in the development of novel antiretroviral agents.

The Strategic Importance of the Bromo-Indazole Scaffold

The bromo-indazole moiety within the key intermediate for Lenacapavir serves multiple strategic purposes in the overall synthetic and medicinal chemistry strategy:

  • A Versatile Chemical Handle: The bromine atom provides a reactive site for subsequent cross-coupling reactions, enabling the elaboration of the indazole core and the construction of the complex final drug molecule.

  • Modulation of Physicochemical Properties: The presence and position of the bromo and other substituents on the indazole ring can be fine-tuned to optimize the solubility, metabolic stability, and pharmacokinetic profile of the inhibitor.

  • Structural Rigidity and Binding Interactions: The indazole scaffold itself provides a rigid anchor that can position other functional groups for optimal interaction with the target protein. The electronic properties of the substituted ring can influence hydrogen bonding and other non-covalent interactions within the binding pocket.

Synthetic Protocol: Preparation of a Key Bromo-Indazole Intermediate for an HIV-1 Capsid Inhibitor

The following protocol is based on a practical, scalable synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, a crucial building block for Lenacapavir.[2][4][5] This two-step process highlights a regioselective bromination followed by a cyclization to form the desired indazole ring system.

Workflow for the Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

G start Start: 2,6-Dichlorobenzonitrile step1 Step 1: Regioselective Bromination Reagents: N-Bromosuccinimide (NBS), Sulfuric Acid (H2SO4) start->step1 intermediate Intermediate: 3-Bromo-2,6-dichlorobenzonitrile step1->intermediate step2 Step 2: Regioselective Cyclization Reagents: Hydrazine Hydrate (N2H4·H2O), 2-Methyltetrahydrofuran (2-MeTHF) intermediate->step2 product Product: 7-Bromo-4-chloro-1H-indazol-3-amine step2->product purification Purification Method: Recrystallization (MeOH/H2O) product->purification final_product Final Product: High Purity Intermediate purification->final_product G cluster_drug HIV-1 Capsid Inhibitor (e.g., Lenacapavir) cluster_hiv HIV-1 Lifecycle Indazole Substituted Indazole Core Capsid HIV-1 Capsid Protein (CA) Indazole->Capsid Binds to Interface of CA monomers Assembly Viral Assembly Capsid->Assembly Inhibits NuclearImport Nuclear Import Capsid->NuclearImport Disrupts Maturation Capsid Maturation Capsid->Maturation Prevents

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated technical support resource for the Suzuki-Miyaura cross-coupling of 4-Bromo-7-methyl-1H-indazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the nuances of this specific transformation. Indazole moieties are critical pharmacophores, and mastering their functionalization is key to advancing many drug discovery programs.[1][2]

This guide is structured as a dynamic question-and-answer hub to directly address the challenges you may encounter.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section is designed to resolve specific experimental failures. We will diagnose the problem, explore the root cause, and provide actionable solutions.

Q1: My reaction has a very low yield or fails to proceed entirely. What are the primary factors to investigate?

A1: A failed Suzuki coupling is a common but solvable issue. A systematic check of your reagents and setup is the most efficient path to success. The issue often lies in one of four areas: catalyst integrity, the reaction atmosphere, reagent quality, or the choice of base and solvent.

Initial Diagnostic Workflow:

  • Catalyst Activity: The heart of the reaction is the Palladium(0) species.[1][3]

    • Pd(0) Sources: If using a Pd(0) catalyst like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere. Exposure to oxygen can lead to oxidation and deactivation.

    • Pd(II) Pre-catalysts: Common pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) must be reduced in situ to the active Pd(0) state.[4] This reduction can be hindered by poor quality reagents or insufficient degassing. To confirm your catalyst batch is active, run a parallel reaction with a reliable, less challenging substrate pair (e.g., iodobenzene and phenylboronic acid).[5]

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands, leading to catalyst decomposition and the formation of homocoupled byproducts.[6][7]

    • Degassing Protocol: Ensure your solvent is rigorously degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[8][9]

    • Reaction Setup: Use flame-dried glassware or a Schlenk line to maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to heating.[6][10]

  • Reagent Purity:

    • This compound: Verify the purity of your starting material. Impurities can sometimes poison the catalyst.

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly protodeboronation.[4][6] Use a fresh, high-purity batch.

  • Base and Solvent Selection: The base is not just a proton scavenger; it is essential for activating the boronic acid for the transmetalation step.[11] Its effectiveness is highly dependent on the solvent system.

    • Inefficient Base: For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[5] The base must be finely powdered and, for anhydrous reactions, thoroughly dried.

    • Poor Solubility: The solvent must sufficiently dissolve the reactants. Common systems like 1,4-dioxane/water or THF/water are used because the aqueous portion helps dissolve the inorganic base.[1][5] If solubility is an issue, ensure vigorous stirring to maximize the interface between the organic and aqueous phases.[7]

Q2: I'm observing significant debromination of my this compound. How can I minimize this side reaction?

A2: Debromination (or hydrodehalogenation) is a well-known side reaction in Suzuki couplings, where the bromine atom is replaced by a hydrogen.[12] This is particularly prevalent with electron-rich or heterocyclic halides. The mechanism often involves the formation of a palladium-hydride species which then participates in reductive elimination.[4][12]

Strategies to Mitigate Debromination:

  • Choice of Base and Solvent: Strong bases, especially in the presence of protic solvents like water or alcohols, can facilitate the formation of hydride donors.[12]

    • Try switching to a milder base like potassium fluoride (KF) or a carbonate (K₂CO₃) instead of stronger phosphates or hydroxides.[7]

    • Consider using anhydrous conditions with a base like Cs₂CO₃ in a solvent such as dioxane or toluene. While aqueous conditions are common, water can be a proton source.[7][12]

  • Catalyst and Ligand System: The ligand on the palladium center significantly influences the relative rates of the desired coupling versus debromination.

    • Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can accelerate the reductive elimination step of the main catalytic cycle, outcompeting the debromination pathway.[7]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the incidence of side reactions.[12] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If the reaction is sluggish, it is often better to change the catalyst system rather than simply increasing the heat or time.

Q3: My purification is complicated by a homocoupled boronic acid byproduct. What causes this and how can I prevent it?

A3: The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is typically promoted by the presence of Pd(II) species and oxygen.[4]

Prevention of Homocoupling:

  • Strictly Anaerobic Conditions: As mentioned in Q1, oxygen is a primary culprit. It can re-oxidize Pd(0) to Pd(II), which then promotes homocoupling. Rigorous degassing is your first line of defense.[4][7]

  • Controlled Reagent Addition: If using a Pd(II) pre-catalyst, ensure the reaction mixture is fully assembled and degassed before adding the catalyst. Some protocols recommend adding the boronic acid in slight excess (1.1-1.2 equivalents) but avoiding a large excess, which can favor side reactions.

  • Use of Pd(0) Catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling, provided it is handled under strictly inert conditions.

Frequently Asked Questions (FAQs)

This section covers broader strategic questions about setting up your reaction for success from the start.

Q1: What are the recommended starting conditions (catalyst, base, solvent) for the Suzuki coupling of this compound?

A1: For a new substrate, it's always best to start with a set of conditions known to be robust for similar heterocyclic systems. Based on literature for bromoindazoles, the following is a reliable starting point.[1][2]

ParameterRecommended Starting ConditionRationale & Notes
Catalyst PdCl₂(dppf)·DCM (3-5 mol%)This is a stable Pd(II) pre-catalyst that has shown high efficacy for coupling bromoindazoles.[1][2] The dppf ligand is robust and effective.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Carbonates are effective bases for this coupling.[2] Cs₂CO₃ is more soluble in organic solvents and can sometimes give better results.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 or 5:1 v/v)This biphasic system is excellent for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[1]
Temperature 80-100 °CThis temperature range is typically sufficient to drive the reaction to completion without excessive side product formation.[1]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess of the boronic acid is standard to ensure complete consumption of the more valuable bromoindazole.

General Experimental Protocol (Starting Point):

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water (e.g., 4:1 mixture).

  • Catalyst Addition: Add PdCl₂(dppf)·DCM (0.03 equiv.) to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[8]

Q2: Is it necessary to protect the N-H of the indazole ring for this reaction? What are the pros and cons?

A2: This is a critical strategic question. While direct coupling on the unprotected N-H indazole is often possible and desirable to avoid extra synthetic steps, the acidic N-H proton can sometimes complicate the reaction.[13][14]

  • Pros of Direct (Unprotected) Coupling:

    • Step Economy: Avoids additional protection and deprotection steps, shortening the overall synthesis.[13]

    • Availability: The starting material is used directly.

  • Cons of Direct (Unprotected) Coupling:

    • Catalyst Inhibition: The acidic N-H of azoles like indazole can coordinate to the palladium center, potentially inhibiting the catalyst and leading to lower yields or stalled reactions.[13]

    • Side Reactions: The N-H can interfere with the base or other reagents.

    • Solubility Issues: The unprotected indazole may have different solubility properties compared to its protected form.

Recommendation: First, attempt the reaction on the unprotected substrate using the robust conditions outlined in FAQ #1. If you encounter low yields or inconsistent results that cannot be solved by other troubleshooting measures, then consider N-protection. A Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group are common choices that can be readily removed later.

Q3: What is the role of the base in this reaction, and how do I select the best one?

A3: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate species (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center more readily.[11][15]

The choice of base is critical and depends on the substrates and solvent.[11]

Base TypeExamplesCharacteristics & Use Cases
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃Moderately strong. Widely used and generally effective, especially in aqueous solvent mixtures.[11] Cs₂CO₃ is often superior in anhydrous conditions due to better solubility.
Phosphates K₃PO₄A stronger base that is often effective for less reactive aryl chlorides or sterically hindered substrates.[7][11]
Fluorides KF, CsFMilder bases that can be useful in preventing base-sensitive functional group degradation or minimizing side reactions like protodeboronation.[7]
Hydroxides NaOH, KOHVery strong bases. Generally used with caution as they can promote side reactions and are often not necessary for reactive bromides.

For this compound, starting with K₂CO₃ or Cs₂CO₃ is the most logical and literature-supported approach.[2][14]

Visualized Workflows and Mechanisms

To further clarify the process, the following diagrams illustrate the core catalytic cycle and a logical troubleshooting sequence.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)L₂-R') oa_complex->trans_complex Transmetalation trans_complex:e->pd0:w Reductive Elimination product Coupled Product (Ar-R') trans_complex->product arbr 4-Bromo-7-methyl- 1H-indazole (Ar-Br) arbr->oa_complex boronic Boronic Acid (R'-B(OH)₂) borate Borate [R'-B(OH)₃]⁻ boronic->borate Activation borate->trans_complex base Base (e.g., CO₃²⁻)

Caption: The Suzuki-Miyaura Catalytic Cycle for this compound.

Troubleshooting_Workflow decision decision start_node Start: Low Yield / No Reaction check_atmosphere 1. Confirm Inert Atmosphere (Degassing, Schlenk line) start_node->check_atmosphere Initial Checks end_node Success! check_catalyst 2. Verify Catalyst Activity (Run control reaction) check_atmosphere->check_catalyst OK is_conversion Is there any conversion? check_catalyst->is_conversion OK incomplete_conv incomplete_conv is_conversion->incomplete_conv Yes, but incomplete no_conv Change Base/Solvent (e.g., Cs₂CO₃ in Dioxane/H₂O) is_conversion->no_conv No side_products Side Products Observed? incomplete_conv->side_products What is major issue? no_conv->end_node debromination Change Base (milder, e.g., KF) Change Ligand (e.g., XPhos) Lower Temperature side_products->debromination Debromination homocoupling Improve Degassing Check Catalyst Purity side_products->homocoupling Homocoupling sluggish Increase Temperature Cautiously Screen Different Catalysts (e.g., Pd(PPh₃)₄, Buchwald Pre-catalysts) side_products->sluggish No (Just Sluggish) debromination->end_node homocoupling->end_node sluggish->end_node

Caption: A logical workflow for troubleshooting a problematic Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 4-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-7-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, and ensuring its efficient and high-purity synthesis is critical for downstream applications.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting for common issues encountered during the synthesis of this compound, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of substituted indazoles, particularly through diazotization and cyclization, is a powerful but sensitive process.[3] Success hinges on careful control of reaction parameters. Below, we address the most common failures and their underlying causes.

Q1: My reaction yield is extremely low or I've isolated no product. What are the primary points of failure?

Low or no yield is the most common issue and typically points to a failure in one of the two critical stages of the reaction: diazotization or cyclization.[4][5]

Possible Cause 1: Ineffective Diazotization The formation of the diazonium salt from the precursor aniline (e.g., 2-amino-3-methyl-bromobenzene or a related isomer) is highly temperature-sensitive.

  • Expert Insight: Diazonium salts are thermally unstable.[6] If the reaction temperature rises above the optimal 0-5 °C range, the diazonium salt will rapidly decompose to nitrogen gas and a highly reactive aryl cation. This cation can then react with water to form unwanted phenolic byproducts, effectively destroying your intermediate.[6]

  • Troubleshooting Steps:

    • Strict Temperature Control: Use an ice-salt bath to maintain the internal reaction temperature between 0-5 °C throughout the addition of sodium nitrite.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic amine solution. A slow, controlled addition prevents localized temperature spikes from the exothermic reaction.[6]

    • Sufficient Acidity: Ensure a sufficient excess of a strong mineral acid (e.g., HBr, HCl) is used. The acid serves two roles: it generates the necessary nitrosonium ion (NO+) from sodium nitrite and fully protonates the starting amine, preventing it from engaging in side reactions.[6]

Possible Cause 2: Failure of Cyclization The intramolecular cyclization to form the indazole ring requires specific conditions to proceed efficiently.

  • Expert Insight: The cyclization step involves an intramolecular electrophilic attack from the diazonium group onto the aromatic ring, facilitated by the loss of a proton from the adjacent methyl group. This process can be sluggish if the conditions are not optimal.

  • Troubleshooting Steps:

    • Post-Diazotization Conditions: After the diazotization is complete (test with starch-iodide paper to ensure a slight excess of nitrous acid), the reaction may require gentle warming to room temperature or slightly above to facilitate the cyclization. Monitor this step carefully by TLC or LC-MS.

    • Solvent Choice: The choice of solvent can impact the stability and reactivity of the diazonium intermediate. Acetic acid is often used in related preparations as it can facilitate the necessary proton transfers.[7]

Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products?

Impurity formation often stems from the high reactivity of the diazonium salt intermediate.

Possible Cause 1: Azo Coupling Side Reactions If the reaction is not sufficiently acidic, the newly formed diazonium salt (an electrophile) can react with the unreacted starting amine (a nucleophile) to form a brightly colored azo compound.

  • Expert Insight: This is a classic side reaction in diazotization chemistry.[6] The presence of a deep red, orange, or brown color in the reaction mixture is a strong indicator of azo coupling.

  • Troubleshooting Steps:

    • Increase Acid Concentration: Use a larger excess of the mineral acid to ensure that the starting amine is fully protonated and non-nucleophilic.

    • Maintain Low Temperature: Keeping the temperature low (0-5 °C) minimizes the rate of this side reaction.

Possible Cause 2: Phenolic Impurities As mentioned in Q1, decomposition of the diazonium salt in the presence of water leads to the formation of phenols (e.g., 4-Bromo-7-methyl-phenol).

  • Expert Insight: These impurities can be difficult to separate from the desired indazole product due to similar polarities.

  • Troubleshooting Steps:

    • Vigilant Temperature Control: This is the most critical factor in preventing phenol formation.[6]

    • Anhydrous Conditions (if applicable): While aqueous acids are standard, minimizing unnecessary water can sometimes help, though this is secondary to temperature control.

Possible Cause 3: Regioisomeric Impurities Depending on the exact synthetic route and timing of the bromination step, you may form other bromo-methyl-indazole isomers.

  • Expert Insight: The directing effects of the methyl and amino/diazonium groups influence the position of electrophilic aromatic substitution (like bromination). Careful selection of the starting material and reaction sequence is key to ensuring the desired 4-bromo-7-methyl regiochemistry.

  • Troubleshooting Steps:

    • Verify Starting Material: Confirm the identity and purity of your starting aniline.

    • Optimize Halogenation Step: If brominating the indazole ring directly, reaction conditions (solvent, temperature, brominating agent) must be carefully controlled to favor the desired isomer.[8][9]

Data & Protocols

Troubleshooting Summary Table
Issue ObservedPotential CauseRecommended Action
Low/No Yield Diazonium salt decompositionMaintain internal reaction temperature at 0-5 °C using an ice-salt bath. Add nitrite solution slowly.
Incomplete cyclizationAfter diazotization, allow the reaction to warm slowly to room temperature and monitor by TLC/LC-MS.
Insufficient acidityUse a sufficient excess of strong mineral acid (e.g., 2.5-3.0 equivalents).
Dark Color/Tar Azo couplingIncrease acid concentration to fully protonate the starting amine.
General decompositionRe-verify temperature control and reagent purity.
Impure Product Phenolic byproductsStrictly maintain 0-5 °C during diazotization.
Azo dye impuritiesEnsure high acidity and low temperature.
Purification Issues Product "oils out"Re-dissolve in a minimum of hot solvent, add slightly more solvent, and cool very slowly.[10]
Poor separationScreen different solvent systems for column chromatography or crystallization.

Experimental Workflow & Methodologies

Workflow Diagram: Synthesis of this compound

The following diagram outlines a typical synthetic sequence starting from 3-bromo-2-methylaniline.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization & Workup cluster_2 Step 3: Purification A 3-Bromo-2-methylaniline in HBr (aq) B Cool to 0-5 °C A->B C Slow addition of NaNO2 (aq) B->C D In-situ formation of Diazonium Salt Intermediate C->D E Warm to RT D->E F Neutralize with Base (e.g., NaHCO3) E->F G Extract with Organic Solvent (e.g., EtOAc) F->G H Isolate Crude Product G->H I Crystallization or Column Chromatography H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis via Diazotization-Cyclization

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

  • Dissolution: To a stirred solution of concentrated hydrobromic acid (HBr, 48%, 3.0 equiv.) in water, add 3-bromo-2-methylaniline (1.0 equiv.). Stir until a clear solution or a fine slurry of the amine salt is formed.

  • Cooling: Place the reaction vessel in an ice-salt bath and cool the mixture to an internal temperature of 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in cold water. Add this solution dropwise to the cold amine mixture over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Monitoring: After the addition is complete, stir the reaction at 0-5 °C for an additional 30 minutes. The presence of excess nitrous acid can be confirmed by testing a drop of the reaction mixture on potassium iodide-starch paper (a positive test turns the paper blue/black).

  • Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the disappearance of the diazonium salt intermediate by TLC or LC-MS.

  • Workup: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Crystallization

Crystallization is a highly effective method for purifying the final product.[10]

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane/ethyl acetate mixtures) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

  • Crystal Formation: Once the solution reaches room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Troubleshooting Decision Tree: Low Product Yield

G start Low or No Yield Observed q1 Was reaction temp. kept at 0-5 °C during NaNO2 addition? start->q1 res_temp Primary Cause: Diazonium salt decomposition. Solution: Use ice-salt bath, monitor internal temp, add NaNO2 slowly. q1->res_temp No q2 Was a strong acid (e.g., HBr, H2SO4) used in sufficient excess (~3 eq)? q1->q2 Yes a1_yes Yes a1_no No res_acid Primary Cause: Incomplete diazotization or azo-coupling side reaction. Solution: Use >2.5 eq. of strong mineral acid. q2->res_acid No q3 Did you monitor the cyclization step after warming to RT? q2->q3 Yes a2_yes Yes a2_no No res_cycle Primary Cause: Reaction stalled at diazonium intermediate. Solution: Monitor cyclization by TLC/LCMS. Gentle heating may be required. q3->res_cycle No final If all conditions met, investigate reagent purity and starting material integrity. q3->final Yes a3_yes Yes a3_no No

Caption: A decision tree to diagnose the root cause of low yield.

References

Technical Support Center: Synthesis of 4-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Bromo-7-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. Here, we move beyond simple protocols to explore the causality behind common side reactions and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.

Overview of Synthetic Challenges

The synthesis of this compound is not without its complexities. The indazole core possesses a unique electronic structure, making it susceptible to several competing reactions. Key challenges often revolve around:

  • Regiocontrol in Electrophilic Bromination: The indazole ring can be brominated at multiple positions, leading to isomeric impurities that are often difficult to separate.

  • Indazole Ring Formation: Cyclization reactions to form the bicyclic system can be low-yielding if conditions are not meticulously controlled, particularly when involving unstable intermediates like diazonium salts.

  • N-H Tautomerism: The acidic proton on the pyrazole ring can reside on either nitrogen (N1 or N2), influencing the molecule's reactivity in subsequent steps and sometimes complicating the primary synthesis.

This guide provides direct answers to frequently encountered problems, supported by mechanistic insights and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My direct bromination of 7-methyl-1H-indazole is giving a mixture of isomers (4-bromo, 3-bromo, and di-bromo products). How can I improve selectivity for the 4-position?

Answer: This is a classic regioselectivity problem rooted in the electronics of the indazole ring. The N1 and N2 atoms strongly activate the benzene ring towards electrophilic substitution, but the directing effects can be complex. While the 4-position is electronically accessible, other positions, particularly the C3 position, are also reactive.

Causality & Mechanistic Insight: The outcome of electrophilic bromination is highly dependent on the brominating agent and the reaction medium.

  • Harsh Conditions (e.g., Br₂ in Acetic Acid): These conditions can be aggressive, often leading to over-bromination and poor selectivity. The high reactivity of Br₂ can overcome the subtle electronic preferences of the substrate.[1]

  • N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine (Br⁺) and often provides better regiocontrol. The selectivity is further influenced by the solvent and acid catalyst. In strongly acidic media like concentrated sulfuric acid, the indazole nitrogen is protonated. This protonation alters the electronic distribution in the ring, deactivating it slightly but enhancing the directing effect towards specific positions, potentially favoring the 4-position. A similar strategy has been successfully employed for the regioselective bromination of related benzonitriles prior to cyclization.[2]

Troubleshooting & Optimization Strategy:

  • Switch to a Milder Brominating Agent: Discontinue the use of elemental bromine. N-Bromosuccinimide (NBS) is the preferred reagent.

  • Utilize a Strong Acid Medium: Perform the reaction in concentrated sulfuric acid (H₂SO₄). This protonates the indazole, modulating its reactivity and improving regioselectivity.

  • Control Stoichiometry and Temperature: Use a slight excess of NBS (1.05-1.1 equivalents) to ensure full conversion of the starting material without promoting di-bromination. Maintain low temperatures (e.g., 0-5 °C) during the addition of NBS to control the reaction rate and minimize side reactions.

Data Summary: Impact of Bromination Conditions The following table, based on literature reports for similar heterocyclic systems, illustrates how conditions affect product distribution.[2]

Brominating AgentSolvent/CatalystTemperature (°C)Typical Outcome
Br₂Acetic Acid25-50Low selectivity, mixture of isomers, potential for side reactions (e.g., hydrolysis of other groups).[2]
NBSAcetonitrile25Moderate selectivity, often requires optimization.
NBSH₂SO₄ (conc.)0-25High regioselectivity for a single isomer is often achieved.[2]

Below is a diagram illustrating the potential outcomes of brominating 7-methyl-1H-indazole.

G cluster_main Bromination of 7-methyl-1H-indazole SM 7-methyl-1H-indazole P_desired This compound (Desired Product) SM->P_desired  Optimal Conditions  (e.g., NBS / H₂SO₄) SP1 3-Bromo Isomer SM->SP1  Suboptimal Conditions SP2 5-Bromo Isomer SM->SP2  Suboptimal Conditions SP3 Di-bromo Products SM->SP3  Excess Brominating Agent G start Low Yield in Sandmeyer Reaction q1 Was temperature during diazotization kept at 0°C or below? start->q1 sol1 Re-run reaction, ensuring rigorous cooling (ice-salt bath). Monitor internal temperature. q1->sol1 No q2 Was NaNO₂ solution added slowly? q1->q2 Yes sol1->q2 sol2 Add NaNO₂ dropwise over 15-20 minutes to prevent temperature spikes. q2->sol2 No q3 Is the CuBr catalyst active? q2->q3 Yes sol2->q3 sol3 Use freshly prepared CuBr or purchase from a reliable source. Ensure it is dissolved in HBr. q3->sol3 No end_node Optimized Protocol q3->end_node Yes sol3->end_node

References

Technical Support Center: Synthesis of 4-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-7-methyl-1H-indazole. This resource is tailored for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable heterocyclic intermediate. The indazole core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is critical for advancing drug discovery programs.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing substituted 1H-indazoles like this compound?

A1: A prevalent and robust method involves the diazotization of an appropriately substituted o-toluidine derivative, followed by an intramolecular cyclization.[3] For this compound, a logical starting material is 4-Bromo-3-methyl-2-nitroaniline. The synthesis proceeds via the reduction of the nitro group and cyclization, which forms the pyrazole ring fused to the benzene core. This approach offers good control over the initial substitution pattern of the aromatic ring.

Q2: Why is regioselectivity an issue in indazole synthesis, and how can I favor the formation of the 1H-indazole isomer over the 2H-isomer?

A2: Regioselectivity is a common challenge, particularly during alkylation or arylation of the indazole nitrogen.[2][4] However, in syntheses starting from ortho-substituted anilines, the cyclization mechanism generally favors the thermodynamically more stable 1H-tautomer.[3] To ensure the desired outcome, controlling the reaction conditions during the cyclization step is crucial. Factors like the choice of reducing agent, solvent, and temperature can influence the tautomeric equilibrium. Spectroscopic methods, particularly ¹H NMR, are essential for distinguishing between the 1H- and 2H-isomers, as the chemical shift of the proton at the C3 position is typically different.[4]

Q3: What are the primary impurities I should expect, and how can they be removed?

A3: Common impurities include unreacted starting materials (e.g., the aniline precursor), the undesired 2H-indazole isomer, and byproducts from side reactions such as debromination or dimerization.[4] Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from less polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be employed for final purification to achieve high purity.

Q4: Can I use a Sandmeyer-type reaction to introduce the bromo group?

A4: Yes, a Sandmeyer reaction is a viable alternative strategy. This approach would involve starting with 7-methyl-1H-indazol-4-amine. The amino group can be converted to a diazonium salt and subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[5][6] This method is particularly useful if the 4-amino precursor is more readily available than the corresponding brominated aniline.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles you may encounter during the synthesis of this compound from 4-Bromo-3-methyl-2-nitroaniline.

Problem 1: Low Yield in the Reductive Cyclization Step
Potential Cause Explanation & Scientific Rationale Recommended Solution
Incomplete Reduction of Nitro Group The conversion of the nitro group to an amino group is the prerequisite for diazotization and cyclization. Insufficient reducing agent, low temperature, or catalyst poisoning can lead to incomplete reduction.Ensure the use of a sufficient excess of the reducing agent (e.g., SnCl₂·2H₂O). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and the system is free of catalyst poisons like sulfur compounds.
Decomposition of the Diazonium Salt Aryl diazonium salts are notoriously unstable at elevated temperatures.[7] If the diazotization is performed at a temperature above the recommended 0–5 °C, the salt can decompose, leading to a variety of byproducts and a significantly lower yield.Strictly maintain the reaction temperature between 0 and 5 °C during the addition of sodium nitrite. Use an ice-salt bath for efficient cooling. The diazonium salt should be used immediately in the subsequent cyclization step without isolation.
Formation of Phenolic Byproducts Premature decomposition of the diazonium salt in the aqueous acidic medium can lead to the formation of corresponding phenols, a common side reaction in diazotization chemistry.[8]Ensure a sufficiently acidic medium (e.g., concentrated HCl) to stabilize the diazonium salt. Work quickly and proceed to the cyclization step as soon as the diazotization is complete.
Suboptimal Cyclization Conditions The final ring-closing step to form the indazole is sensitive to pH and temperature. The conditions must favor the intramolecular nucleophilic attack of the newly formed amine onto the diazonium group.After diazotization, carefully neutralize the excess acid. The cyclization is often promoted by gentle warming, but the temperature should be controlled to prevent byproduct formation. Optimization of the final reaction temperature (e.g., 25–50 °C) may be required.
Problem 2: Difficulty in Product Purification
Potential Cause Explanation & Scientific Rationale Recommended Solution
Co-elution with Isomers or Byproducts Structural isomers or closely related byproducts may have similar polarities, making separation by standard column chromatography challenging.Optimize the chromatography solvent system. Using a shallow gradient or an isocratic elution with a finely tuned solvent mixture (e.g., Hexane:Ethyl Acetate 9:1) can improve resolution. Consider using a different stationary phase, such as alumina, or employing preparative HPLC for difficult separations.
Product Oiling Out During Recrystallization The product may have a low melting point or form a eutectic mixture with impurities, causing it to separate as an oil rather than a crystalline solid.Use a two-solvent system for recrystallization. Dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol) and slowly add a poor solvent (e.g., water or heptane) until turbidity persists. Allow the solution to cool slowly to promote crystal growth. Seeding with a pure crystal can also induce crystallization.
Persistent Colored Impurities Highly colored, often polymeric, byproducts can form during diazotization reactions. These can be difficult to remove completely.Treat a solution of the crude product in an organic solvent with activated charcoal. Gently heat the suspension for 15-30 minutes, then filter through a pad of Celite to remove the charcoal and adsorbed impurities. This is often very effective at removing baseline coloration.

Visualizing the Synthetic Workflow

A generalized workflow for troubleshooting the synthesis is outlined below. This logical progression helps to systematically identify and resolve experimental issues.

G cluster_start Synthesis Start cluster_reaction Key Reaction Step cluster_analysis Analysis cluster_troubleshooting Troubleshooting Logic cluster_solution Solutions cluster_end Desired Outcome start Starting Material: 4-Bromo-3-methyl-2-nitroaniline reaction Reductive Cyclization (e.g., SnCl2 / NaNO2) start->reaction analysis Crude Product Analysis (TLC, LC-MS, NMR) reaction->analysis check_yield Yield < 50%? analysis->check_yield check_purity Purity Issue? check_yield->check_purity No check_yield->check_purity Yes cause_reduction Incomplete Reduction check_yield->cause_reduction Yes cause_diazotization Diazotization Failure check_yield->cause_diazotization Yes cause_purification Purification Ineffective check_purity->cause_purification Yes end_product Pure this compound check_purity->end_product No solution_reduction Optimize Reducing Agent & Conditions cause_reduction->solution_reduction Investigate solution_diazotization Control Temperature (0-5°C) & Acidity cause_diazotization->solution_diazotization Investigate solution_purification Adjust Chromatography & Recrystallization cause_purification->solution_purification Investigate solution_reduction->reaction Re-run solution_diazotization->reaction Re-run solution_purification->analysis Re-purify

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Cyclization

This protocol details a representative procedure starting from 4-Bromo-3-methyl-2-nitroaniline.

Step 1: Reduction of the Nitro Group

  • To a stirred solution of 4-Bromo-3-methyl-2-nitroaniline (1.0 eq) in ethanol (10 volumes), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Extract the aqueous filtrate with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-Bromo-2,3-diaminotoluene, which is used directly in the next step.

Step 2: Diazotization and Cyclization

  • Dissolve the crude 5-Bromo-2,3-diaminotoluene from the previous step in a mixture of concentrated hydrochloric acid (5 volumes) and water (5 volumes).

  • Cool the solution to 0–5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0–5 °C for 30 minutes after the addition is complete.

  • Slowly warm the reaction mixture to room temperature and then heat to 40-50 °C for 1-2 hours to facilitate cyclization.

  • Cool the mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound as a solid.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the formation of the indazole ring from the diamine intermediate.

Caption: Key mechanistic steps of indazole formation via diazotization and cyclization.

References

Technical Support Center: HPLC Purity Analysis of 4-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Bromo-7-methyl-1H-indazole. This guide is designed for researchers, analytical chemists, and drug development professionals to provide field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered challenges during purity assessment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of this compound, providing quick answers and directing you to more detailed guides where necessary.

Q1: What is a recommended starting HPLC method for analyzing this compound?

A typical starting point for a substituted indazole like this compound would be a reversed-phase HPLC (RP-HPLC) method.[1] Given its aromatic and heterocyclic nature, a C18 stationary phase is a logical first choice due to its hydrophobicity.[1] A gradient elution is often preferred over isocratic methods for purity analysis to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable timeframe.[2]

For a summary of initial parameters, please refer to the "Recommended Starting HPLC Method Parameters" table in Part 3.

Q2: My primary peak for this compound is showing significant tailing. What is the most likely cause?

Peak tailing is the most common issue for nitrogen-containing heterocyclic compounds like indazoles.[3][4] The primary cause is often secondary interactions between the basic nitrogen atoms in the indazole ring and acidic, ionized silanol groups (Si-O⁻) present on the surface of standard silica-based stationary phases.[3] This interaction provides an additional retention mechanism beyond the intended hydrophobic one, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[3]

For a detailed resolution workflow, see the troubleshooting guide: "Issue 1: Diagnosing and Resolving Severe Peak Tailing."

Q3: The retention time of my analyte is shifting between injections. Why is this happening?

Retention time instability is a classic sign of an un-equilibrated or changing chromatographic system.[5] The most common culprits are:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection. Any drift in the mobile phase composition on the column will cause retention times to change.[6]

  • Mobile Phase Instability: Poorly mixed or unstably prepared mobile phases, especially those containing buffers, can change composition over time.[5] Volatilization of the organic component can also alter the solvent strength.

  • Temperature Fluctuations: Column temperature directly affects solvent viscosity and analyte interaction kinetics. An unstable column oven or significant changes in ambient lab temperature can lead to drift.[5]

Refer to the troubleshooting guide "Issue 2: Stabilizing Unpredictable Retention Times" for a systematic approach to this problem.

Q4: How do I prepare my sample of this compound for analysis?

Proper sample preparation is critical to avoid issues like peak distortion and column plugging.[6] The key principle is to dissolve the sample in a solvent that is compatible with, and ideally weaker than, the initial mobile phase.[7] Dissolving the sample in a very strong solvent (e.g., 100% acetonitrile) can cause the analyte to precipitate upon injection into a weaker mobile phase, leading to split or broad peaks.[5] A mixture of acetonitrile and water, mirroring the initial mobile phase composition, is a safe choice.[8] All samples must be filtered through a 0.2 or 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[6]

Part 2: In-Depth Troubleshooting Guides

Issue 1: Diagnosing and Resolving Severe Peak Tailing

Question: My chromatogram for this compound shows a tailing factor (Tf) greater than 1.5, compromising integration accuracy. How can I systematically eliminate this tailing?

Answer: A tailing factor above 1.2 is generally considered significant and requires action.[9] The workflow below provides a logical, step-by-step process to diagnose and correct the chemical interactions causing this issue.

G start Peak Tailing Observed (Tf > 1.2) step1 Step 1: Mobile Phase pH Optimization start->step1 decision1 Is tailing reduced? step1->decision1 step2 Step 2: Add Mobile Phase Modifier decision2 Is tailing eliminated? step2->decision2 step3 Step 3: Evaluate Column Chemistry end_bad Persistent Tailing: Consider Alternative Column Type step3->end_bad end_good Symmetric Peak Achieved (Tf ≈ 1.0) decision1->step2 No / Partially decision1->end_good Yes decision2->step3 No decision2->end_good Yes

Caption: Systematic workflow for troubleshooting peak tailing.

  • Mobile Phase pH Optimization: The indazole moiety is basic. At a mid-range pH (e.g., 4-7), residual silanol groups on the silica packing are deprotonated (negatively charged) and the indazole may be protonated (positively charged), leading to strong ionic interactions that cause tailing.[3][7]

    • Action: Lower the mobile phase pH by adding an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA). A pH of around 2.5-3.0 will protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing secondary interactions.[4] Be sure to operate at a pH at least 2 units away from the analyte's pKa.[7]

  • Introduce a Competing Base: If adjusting the pH is insufficient or undesirable, add a small amount of a competing base to the mobile phase.

    • Action: Add 0.1% triethylamine (TEA) to the mobile phase.[4] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" them from the this compound analyte. This allows the analyte to undergo primarily hydrophobic interactions, resulting in a more symmetrical peak.

  • Evaluate Column Chemistry: Not all C18 columns are the same. Older, "Type A" silica columns have a higher concentration of acidic silanol groups and are more prone to causing peak tailing for basic compounds.[3]

    • Action: Switch to a modern, high-purity, end-capped column. End-capping is a process where most residual silanol groups are chemically bonded with a small silylating agent, making them inert.[10] Alternatively, consider a column with a polar-embedded phase, which provides additional shielding of the silica surface.[10]

Issue 2: Stabilizing Unpredictable Retention Times

Question: My retention time for the main peak is decreasing with every injection in my sequence. What is causing this drift and how do I fix it?

Answer: A consistent, gradual drift in retention time, particularly to earlier times, almost always points to insufficient column equilibration.[5] However, other factors related to the mobile phase and hardware should also be considered.

  • Verify and Extend Column Equilibration: When running a gradient method, the column must be returned to its initial state before the next injection. This process can take longer than expected.

    • Action: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. You can calculate the column volume (in mL) using the formula: V = π * (radius)² * length (all in cm).

  • Ensure Mobile Phase Consistency: The mobile phase is the engine of the separation; any inconsistency will affect results.[5]

    • Action - Degassing: Thoroughly degas your mobile phases using sonication, vacuum filtration, or an inline degasser. Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise that can affect retention.[6]

    • Action - Fresh Preparation: Prepare mobile phases fresh daily, especially if they contain buffers which can support microbial growth. If using a two-bottle system (e.g., A: Water, B: Acetonitrile), ensure the caps are sealed to prevent the volatile organic component from evaporating, which would change the mobile phase composition over time.[6]

  • Implement Temperature Control:

    • Action: Use a column oven and set it to a stable temperature, for example, 30 °C. This will eliminate the influence of ambient lab temperature changes on your retention times.[5][6]

Issue 3: Eliminating Baseline Noise and Drift

Question: My chromatogram has a noisy or drifting baseline, making it difficult to accurately integrate small impurity peaks. What are the common causes and solutions?

Answer: Baseline issues can originate from the mobile phase, the HPLC system, or the detector.[11] A systematic check is the best approach.

  • Mobile Phase Contamination: Impurities in your solvents (especially water) or reagents can accumulate on the column and elute during a gradient, causing the baseline to drift upwards.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous phases through a 0.2 µm filter.[6]

  • Pump and System Issues: Fluctuations in pump pressure, often caused by air bubbles or worn pump seals, will manifest as a noisy baseline.

    • Solution: Prime the pump thoroughly to remove any trapped air. If the noise persists, check for leaks in the system and inspect the pump seals for wear. A rhythmic pulse in the baseline often points directly to a pump or check-valve issue.

  • Detector Lamp Instability: As a detector lamp (e.g., D2 lamp in a UV detector) ages, its energy output can become unstable, leading to baseline noise and drift.[6]

    • Solution: Check the lamp's energy output and operating hours through your chromatography software. If it is near the end of its rated lifetime, replace it.

Part 3: Experimental Protocols & Data

Table 1: Recommended Starting HPLC Method Parameters

This table provides a robust starting point for the purity analysis of this compound. Optimization will likely be required based on your specific instrumentation and impurity profile.

ParameterRecommended SettingRationale & Comments
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for aromatic compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier sharpens peaks of basic compounds by suppressing silanol interactions.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Program 10% B to 95% B over 20 minA broad gradient ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[2]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[6]
Detection Wavelength 215 nm or 254 nmIndazoles typically have strong absorbance in the low UV range.[2] A DAD can be used to identify the absorbance maximum.
Injection Volume 10 µLA smaller volume helps prevent column overload and peak distortion.[12]
Sample Diluent Acetonitrile/Water (50:50)Ensures sample is soluble and compatible with the initial mobile phase.[8]
Protocol 1: Step-by-Step Mobile Phase Preparation (0.1% Formic Acid)
  • Aqueous Phase (A):

    • Measure 999 mL of high-purity, HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid.

    • Cap the bottle and mix thoroughly by inversion.

    • Filter the solution through a 0.2 µm nylon filter.

    • Degas for 15 minutes using an ultrasonic bath or vacuum.

  • Organic Phase (B):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid.

    • Cap and mix thoroughly. This phase typically does not require filtering if high-purity solvent is used.

Protocol 2: Sample Preparation for Purity Analysis
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Add approximately 5 mL of the sample diluent (Acetonitrile/Water 50:50).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the 10 mL mark with the sample diluent and mix well.

  • Working Solution (e.g., 0.1 mg/mL):

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the sample diluent and mix.

    • Transfer an aliquot of the working solution into an HPLC vial.

    • Crucial Step: Before placing in the autosampler, filter the solution through a 0.45 µm syringe filter into a clean HPLC vial. This prevents injection of particulates onto the column.[6]

References

Identifying NMR impurities in 4-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-7-methyl-1H-indazole

A Guide to Identifying and Troubleshooting NMR Impurities

Prepared by a Senior Application Scientist, this guide provides researchers, synthetic chemists, and drug development professionals with a practical, in-depth resource for identifying common impurities in this compound samples via Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your analysis.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound. What are the most common types of impurities I should look for in my ¹H NMR spectrum?

When analyzing your crude or purified product, impurities typically fall into four main categories. A systematic approach to identifying them is key to ensuring the quality of your material for downstream applications.

  • Regioisomers: The N-alkylation or N-protection of indazoles is notoriously challenging to control, often resulting in a mixture of N-1 and N-2 substituted isomers.[1][2] In the case of the parent heterocycle, this manifests as the 2H-indazole tautomer. The 1H-indazole is generally the more thermodynamically stable tautomer, but the reaction conditions can heavily influence the final isomeric ratio.[3][4] Distinguishing these is critical.

  • Unreacted Starting Materials & Intermediates: Depending on your synthetic route, residual precursors may be present. Common synthetic pathways to the indazole core often involve the cyclization of substituted phenylhydrazines or reductive cyclization of nitro compounds.[5][6][7] Carefully check for signals corresponding to your specific starting materials.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, hexanes, DMF, THF) are the most frequent contaminants. Even after drying under high vacuum, some solvents can remain.[8] Their characteristic peaks are well-documented.[9][10]

  • Degradation Products: Indazoles can be susceptible to degradation under certain conditions. Exposure to UV light can cause a photochemical rearrangement to a benzimidazole isomer, while harsh acidic, basic, or oxidative conditions can lead to other byproducts.[11]

Q2: My NMR shows two similar sets of peaks. How can I definitively distinguish the desired this compound (the 1H-tautomer) from its 2H-tautomer?

This is a classic challenge in indazole chemistry. While 2D NMR techniques like HMBC can provide the most definitive answer by looking for long-range correlations, several features in the standard ¹H NMR can offer strong clues.

  • The N-H Proton: The N-H proton of the 1H-tautomer is typically a very broad singlet located far downfield (often >10 ppm) and its chemical shift can be highly dependent on concentration and the specific deuterated solvent used. The N-H of the 2H-tautomer may appear in a different region. The definitive test is a D₂O shake : add a drop of deuterium oxide to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[8]

  • Aromatic Proton Shifts: The electronic environment of the aromatic protons differs between the two tautomers. While precise prediction is difficult without standards, you can expect subtle but consistent differences in the chemical shifts and coupling patterns of the protons on the benzene ring.

  • Thermodynamic vs. Kinetic Control: Remember that the 1H-indazole is typically the thermodynamically favored product.[3][4] If your reaction was run under conditions that allow for equilibration (e.g., elevated temperature for a prolonged period), the major isomer is likely your desired 1H product.

Q3: What are the expected ¹H NMR signals for this compound and common solvent impurities?

While the exact chemical shifts can vary slightly based on the solvent and concentration, the following table provides a guide for spectra recorded in CDCl₃.

Assignment Compound Expected Chemical Shift (ppm) Multiplicity Notes
N-HThis compound> 10.0br sBroad singlet, exchangeable with D₂O. Position is variable.
Ar-HThis compound~7.0 - 7.5mThree protons on the aromatic ring. Expect complex splitting.
CH₃This compound~2.5sSinglet, integrating to 3H.
Residual CHCl₃Solvent~7.26sFrom deuterated chloroform (CDCl₃).
WaterImpurity~1.55br sPosition is highly variable depending on solvent and solutes.[10]
Ethyl AcetateSolvent~4.12 (q), 2.05 (s), 1.26 (t)Common purification solvent.[9][12]
DichloromethaneSolvent~5.32sCommon extraction solvent.[9][12]
AcetoneSolvent~2.17sOften from cleaning glassware.[9][12]
TolueneSolvent~7.1-7.3 (m), 2.36 (s)Common reaction solvent.[9][12]
Hexane/HeptaneSolvent~0.8-1.3mCommon purification solvent.[9][12]
Dimethylformamide (DMF)Solvent~8.02 (s), 2.92 (s), 2.75 (s)Common reaction solvent.[9][12]
Q4: My baseline is rolling and my peaks look broad. What is causing this and how can I fix it?

Poor peak shape and an unstable baseline are common issues that can obscure important details in your spectrum. The cause is often related to the sample preparation or acquisition parameters.

  • Poor Shimming: The most common cause. The shimming process corrects for magnetic field inhomogeneity. If done poorly, lineshapes will be distorted. Solution: Re-shim the instrument, focusing on the lock signal. Modern spectrometers have automated shimming routines that are usually very effective.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening and even changes in chemical shifts.[8] Solution: Dilute your sample. For routine ¹H NMR, 5-10 mg in 0.6 mL of solvent is usually sufficient.

  • Insoluble Material: The presence of suspended, insoluble particles in your NMR tube will ruin the field homogeneity. Solution: Filter your sample through a small plug of cotton or glass wool into a clean NMR tube.

  • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper from catalysts) can cause significant peak broadening. The effect is often so severe that peaks can disappear entirely. Solution: Purify the sample again, perhaps using a method known to remove metal traces, such as passing through a short plug of silica or using a metal scavenger.

Troubleshooting and Experimental Protocols

Workflow: Systematic Identification of an Unknown Peak

When faced with an unidentifiable peak, a logical, step-by-step approach is the most efficient way to determine its origin. This workflow helps you move from the most likely to the least likely possibilities.

G start Unknown Peak Observed in ¹H NMR check_solvent Compare peak pattern & shift to known solvent tables. start->check_solvent is_solvent Is it a solvent? check_solvent->is_solvent solvent_id Impurity Identified: Residual Solvent. Action: Improve drying protocol. is_solvent->solvent_id Yes not_solvent No is_solvent->not_solvent check_sm Compare to NMR spectra of starting materials/reagents. not_solvent->check_sm is_sm Is it a starting material? check_sm->is_sm sm_id Impurity Identified: Unreacted SM. Action: Re-purify or optimize reaction. is_sm->sm_id Yes not_sm No is_sm->not_sm d2o_shake Perform D₂O Shake Experiment not_sm->d2o_shake peak_disappears Does the peak disappear? d2o_shake->peak_disappears is_exchangeable Impurity Identified: Exchangeable Proton (e.g., H₂O, byproduct with OH/NH). peak_disappears->is_exchangeable Yes not_exchangeable No peak_disappears->not_exchangeable advanced_nmr Acquire 2D NMR (COSY, HSQC, HMBC) and/or LC-MS. not_exchangeable->advanced_nmr correlate Correlate data to identify structure. Is it an isomer or degradation product? advanced_nmr->correlate final_id Impurity Identified: Isomer/Degradation Product. Action: Analyze synthesis/storage conditions. correlate->final_id Yes

References

Removing byproducts from 4-Bromo-7-methyl-1H-indazole preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Bromo-7-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, particularly the identification and removal of process-related byproducts. Our goal is to provide you with the mechanistic insights and practical protocols necessary to achieve high purity for your target compound.

Introduction: The Challenge of Regioselectivity

The preparation of this compound typically involves the electrophilic bromination of 7-methyl-1H-indazole. The indazole ring system presents multiple reactive sites for electrophilic attack, and the directing effects of the fused benzene ring and the pyrazole nitrogens can lead to a mixture of products.[1] The primary challenges in this synthesis are controlling the regioselectivity of the bromination to favor substitution at the C4 position and preventing over-bromination. Consequently, the crude product is often contaminated with regioisomers and di-brominated species, necessitating robust purification strategies.

This guide provides a question-and-answer-based approach to troubleshoot common issues, followed by detailed experimental protocols for effective purification.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: I have a complex mixture after my bromination reaction. What are the most likely byproducts I should expect?

A1: In the synthesis of this compound, the crude product mixture commonly contains several byproducts arising from the competitive nature of electrophilic substitution on the indazole core. The primary species to look for are:

  • Unreacted Starting Material: 7-methyl-1H-indazole.

  • Regioisomers: Bromination can occur at other positions on the indazole ring. The reactivity order for molecular bromine attack on the neutral indazole molecule is generally C5 > C3 > C7.[1] Therefore, you may find 3-Bromo-7-methyl-1H-indazole and 5-Bromo-7-methyl-1H-indazole .

  • Di-brominated Byproducts: If the reaction conditions are not carefully controlled, or if an excess of the brominating agent is used, a second bromination can occur. A common di-bromo impurity is 5,7-dibromo-1H-indazole (if starting from indazole) or analogous di-bromo methyl indazoles.[2]

  • Reagent-Related Impurities: If you are using N-Bromosuccinimide (NBS) as the brominating agent, succinimide is a common byproduct that is typically removed during the aqueous workup.[3]

The formation of these byproducts is governed by the reaction mechanism, as illustrated below.

Byproduct_Formation cluster_start Starting Material cluster_reagents Bromination Conditions cluster_products Reaction Products 7-Me-Indazole 7-methyl-1H-indazole Product Desired Product: This compound 7-Me-Indazole->Product C4 Attack (Desired Pathway) Byproduct1 Regioisomer: 3-Bromo-7-methyl-1H-indazole 7-Me-Indazole->Byproduct1 C3 Attack Byproduct2 Regioisomer: 5-Bromo-7-methyl-1H-indazole 7-Me-Indazole->Byproduct2 C5 Attack Reagent Brominating Agent (e.g., NBS, Br2) Byproduct3 Over-bromination Product: Di-bromo-7-methyl-1H-indazole Product->Byproduct3 Excess Reagent Byproduct2->Byproduct3 Excess Reagent

Caption: Potential bromination pathways for 7-methyl-1H-indazole.

Q2: My reaction yielded a significant amount of di-brominated product. How can I minimize this?

A2: The formation of di-brominated species is a classic example of over-reaction and can be mitigated by carefully controlling the experimental parameters.[2]

  • Stoichiometry: This is the most critical factor. Use a precise stoichiometry of your brominating agent (e.g., NBS or Br₂). A slight sub-stoichiometric amount (e.g., 0.95-1.0 equivalents) can sometimes be beneficial to ensure all the brominating agent is consumed before significant di-bromination occurs.

  • Temperature Control: Electrophilic brominations are exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase selectivity and reduce the rate of the second bromination event. High temperatures often lead to decreased selectivity and more byproducts.[4]

  • Slow Addition: Add the brominating agent slowly and portion-wise to the solution of 7-methyl-1H-indazole. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to an acceptable level, before the concentration of the di-brominated product begins to increase significantly.

Q3: How can I separate the desired 4-Bromo regioisomer from the other bromo-7-methyl-1H-indazole isomers?

A3: Separating regioisomers is a common challenge in synthetic chemistry because they often have very similar physical properties.[5] The two most effective methods are column chromatography and recrystallization.

  • Flash Column Chromatography: This is the most reliable method for separating isomers with even slight differences in polarity.[6] The hydroxyl and amine functionalities of the indazole ring allow for strong interactions with silica gel. The different positions of the bromine atom will subtly alter the molecule's dipole moment and its ability to interact with the stationary phase, enabling separation. (See Protocol 1 for a detailed methodology).

  • Recrystallization: If the crude product contains one major isomer and smaller amounts of others, recrystallization can be highly effective.[7] The key is to find a solvent system where the desired isomer has lower solubility than the impurities at a given temperature. This often requires screening several solvents or solvent mixtures. (See Protocol 2 for a detailed methodology).

Q4: What's the best way to remove residual succinimide from my reaction if I used NBS?

A4: Succinimide is highly soluble in water, whereas this compound is not. A simple aqueous workup is usually sufficient. After the reaction is complete, quench it and extract your product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer several times with water or a dilute brine solution. This will efficiently partition the succinimide into the aqueous phase, leaving your desired product in the organic layer.

Purification Protocols

The following protocols provide detailed, step-by-step instructions for the purification of crude this compound.

Purification_Workflow cluster_purification Purification Strategy Start Crude Reaction Mixture Workup Aqueous Workup (e.g., wash with NaHCO3, brine) Start->Workup Dry Dry Organic Layer (e.g., Na2SO4) & Concentrate Workup->Dry Crude_Solid Crude Solid Product Dry->Crude_Solid TLC Analyze by TLC/LC-MS Assess Impurity Profile Crude_Solid->TLC Chroma Protocol 1: Flash Column Chromatography TLC->Chroma Complex Mixture or Isomers are Close on TLC Recryst Protocol 2: Recrystallization TLC->Recryst One Major Product with Minor Impurities Final_Product Pure this compound Chroma->Final_Product Recryst->Final_Product

Caption: Troubleshooting and purification workflow.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating complex mixtures containing multiple regioisomers and di-brominated byproducts.[8]

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane) and Ethyl Acetate (EtOAc)

  • Crude this compound

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Solvent System Selection:

    • Using a TLC plate, spot your crude material and develop it in various ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 2:1).

    • The ideal solvent system will give the desired product a Retention Factor (Rf) of approximately 0.25-0.35 and show separation between the product spot and major impurity spots.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase (start with a low polarity mixture, e.g., 9:1 Hexanes:EtOAc).

    • Pour the slurry into the column and allow it to pack under light pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM), adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be:

      • 100% Hexanes (2 column volumes)

      • 5-10% EtOAc in Hexanes (to elute non-polar impurities)

      • 15-30% EtOAc in Hexanes (this is often where the desired product and its isomers will elute)

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Provides good resolution for polar indazole compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for the separation of compounds with varying polarities.
Target Rf 0.25 - 0.35Optimizes separation and minimizes band broadening.
Loading Method Dry LoadingRecommended for samples with poor solubility in the mobile phase to ensure a tight starting band.
Protocol 2: Purification by Recrystallization

This method is best when the crude material is >85% pure and you need to remove minor impurities.[7][9]

Materials:

  • Various solvents for screening (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate, Acetonitrile, water)

  • Crude this compound

  • Erlenmeyer flasks, heating source, ice bath, filtration apparatus

Procedure:

  • Solvent Screening:

    • Place a small amount of crude material (20-30 mg) into several test tubes.

    • Add a small amount of a single solvent to each tube. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • If a single solvent is not ideal, try mixed solvent systems (e.g., Ethanol/water, Toluene/Hexanes).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

References

Technical Support Center: Purification of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you achieve high purity for your target indazole derivatives.

Introduction to Purification Challenges

The indazole scaffold is a privileged structure in medicinal chemistry, but its synthesis often leads to purification challenges that can impede drug discovery and development timelines.[1][2] The most prevalent issue is the formation of N-1 and N-2 regioisomers during substitution reactions on the indazole ring, which can be difficult to separate.[1][3] Other common hurdles include removing unreacted starting materials, catalysts, and byproducts, as well as addressing the stability of the indazole core under various purification conditions. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing substituted indazoles?

A1: The most common impurities are regioisomers, specifically N-1 and N-2 substituted indazoles.[1][3] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating or arylating agent.[3][4] Other potential impurities include unreacted starting indazole, excess electrophile, and byproducts from side reactions. For instance, in syntheses starting from o-toluidine, residual starting material or incompletely cyclized intermediates may be present.[5]

Q2: My primary challenge is separating N-1 and N-2 regioisomers. What is the best general approach?

A2: Flash column chromatography on silica gel is the most frequently employed method for separating N-1 and N-2 regioisomers.[1][3] The key to a successful separation is to screen for a solvent system that provides the best resolution between the two isomers on a thin-layer chromatography (TLC) plate before attempting a column. A combination of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. In some cases, adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve separation. For industrial-scale purification, where column chromatography can be impractical, recrystallization from a carefully selected mixed solvent system can be a highly effective alternative to achieve high purity of a single isomer.[6]

Q3: Are there any non-chromatographic methods to purify my substituted indazole?

A3: Yes, several non-chromatographic techniques can be effective:

  • Recrystallization: This is a powerful technique, especially for crystalline solids. The challenge lies in finding a suitable solvent or solvent mixture. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures. Experimenting with mixed solvent systems is often necessary to achieve good separation and recovery.[6]

  • Acid-Base Extraction: If your substituted indazole has a basic or acidic handle, or if the impurities have different acid-base properties, a liquid-liquid extraction can be a simple and effective purification step. For example, a basic indazole derivative can be protonated with an aqueous acid (like 2N HCl) and extracted from an organic layer containing neutral impurities.[7][8] The aqueous layer can then be basified to precipitate the pure indazole.

  • Distillation: For volatile and thermally stable indazoles, vacuum distillation can be a viable purification method.[7]

Troubleshooting Guides

Guide 1: Poor Separation of N-1 and N-2 Regioisomers by Column Chromatography

Problem: I am running a silica gel column, but my N-1 and N-2 isomers are co-eluting or showing very poor separation.

G

Causality and Solutions:

  • Inadequate Solvent System: The most common reason for poor separation is a suboptimal mobile phase. The polarity of the eluent may be too high, causing both isomers to move too quickly up the column, or too low, leading to broad peaks and poor resolution.

    • Solution: Methodically screen different solvent systems using TLC. Start with a standard system like hexane/ethyl acetate and try varying the ratio. If that fails, explore other combinations like dichloromethane/methanol. Adding a small amount of a modifier can significantly impact the separation. For example, if your indazoles are basic, adding a small amount of triethylamine (TEA) can reduce tailing and improve peak shape.

  • Improper Column Packing: A poorly packed column with cracks or channels will lead to an uneven solvent front and co-elution of components.

    • Solution: Ensure your silica gel is a homogenous slurry in the initial solvent and that you pack the column without introducing air bubbles. Gently tap the column as you pack to ensure a uniform bed.

  • Overloading the Column: Loading too much sample will exceed the separation capacity of the column, resulting in broad, overlapping peaks.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Sample Application: If the sample is dissolved in a large volume of a strong solvent, it will spread out on the column before the separation begins.

    • Solution: Dissolve your sample in a minimal amount of the mobile phase or a weaker solvent. For samples that are not very soluble in the mobile phase, "dry loading" is an excellent technique. This involves adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

Experimental Protocol: Optimizing a Solvent System for Isomer Separation

  • Prepare TLC Plates: Spot your crude mixture on several TLC plates.

  • Test Solvent Systems: Develop each plate in a different solvent system. Start with varying ratios of a binary mixture (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Visualize and Analyze: After development, visualize the spots under a UV lamp. Calculate the Rf values for each isomer. The ideal solvent system will give a significant difference in Rf values (ΔRf > 0.1) and Rf values for the target compounds between 0.2 and 0.5.

  • Column Chromatography: Pack a column with silica gel and equilibrate with the optimized solvent system. Load your sample and elute with the chosen mobile phase. Collect fractions and analyze by TLC to determine which fractions contain the pure isomers.

Guide 2: My Substituted Indazole is Unstable on Silica Gel

Problem: I observe significant decomposition of my product when I run a column on silica gel.

Causality and Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.

    • Solution 1: Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (e.g., 1% in the eluent), and then packing the column. This is often effective for basic indazoles.

    • Solution 2: Use an Alternative Stationary Phase: Consider using a different stationary phase like alumina (which is available in acidic, neutral, and basic forms) or Florisil. For very non-polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a good option.

Experimental Protocol: Deactivating Silica Gel with Triethylamine

  • Prepare your chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate).

  • Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

  • Prepare a slurry of silica gel in this triethylamine-containing eluent.

  • Pack the column with the slurry and run the chromatography as usual.

Guide 3: Purification of Chiral Substituted Indazoles

Problem: My substituted indazole is a racemic mixture, and I need to separate the enantiomers.

Causality and Solutions:

  • Enantiomers have Identical Physical Properties: Enantiomers have the same solubility, boiling point, and chromatographic behavior on achiral stationary phases. Therefore, a chiral environment is required to differentiate them.

    • Solution: Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or macrocyclic glycopeptides.[9][10][11] The choice of mobile phase (normal phase, polar organic, or reversed phase) is crucial for achieving separation.[9][11]

Experimental Protocol: General Approach to Chiral HPLC Method Development

  • Column Screening: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based).

  • Mobile Phase Screening: For each column, test a range of mobile phases. For normal phase, this is typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to improve resolution and reduce run time.

  • Scale-up: For preparative separation, the optimized analytical method can be scaled up to a larger diameter column.

G

Data Summary Tables

Table 1: Common Solvent Systems for Flash Chromatography of Substituted Indazoles

Polarity of Indazole DerivativeStarting Solvent System (v/v)Gradient Elution Suggestion
Non-polar95:5 Hexane:Ethyl AcetateIncrease Ethyl Acetate concentration
Moderately Polar80:20 Hexane:Ethyl AcetateIncrease Ethyl Acetate concentration
Polar98:2 Dichloromethane:MethanolIncrease Methanol concentration
Basic80:20 Hexane:Ethyl Acetate + 0.5% TEAIncrease Ethyl Acetate concentration
Acidic95:5 Dichloromethane:Methanol + 0.5% AcOHIncrease Methanol concentration

Table 2: Troubleshooting Summary

ProblemProbable CauseRecommended Solution(s)
Co-elution of N-1/N-2 IsomersSuboptimal solvent systemScreen different solvent systems and modifiers using TLC.
Poorly packed columnRepack the column carefully.
OverloadingReduce the amount of sample loaded.
Compound DecompositionAcidity of silica gelDeactivate silica with a base (e.g., TEA) or use an alternative stationary phase (alumina, Florisil).
Inability to Separate EnantiomersAchiral purification methodUse chiral HPLC with a suitable chiral stationary phase.
Product is a Stubborn OilInability to crystallizePurify by column chromatography. If pure, try co-evaporation with a solvent it is insoluble in to induce precipitation.

References

Technical Support Center: Optimizing Temperature and Solvent for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with indazole scaffolds. The synthesis of substituted indazoles is a cornerstone of many drug discovery programs, yet it is often plagued by challenges such as low yields, side product formation, and poor regioselectivity.[1] Two of the most critical, and often intertwined, parameters governing the success of these reactions are temperature and solvent .

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

PART 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the selection and optimization of temperature and solvent across various indazole synthesis methods.

Q1: My indazole synthesis yield is very low. Why is temperature control the first thing I should re-evaluate?

A1: Temperature is a double-edged sword in indazole synthesis. It provides the necessary activation energy for the desired cyclization, but excessive heat can trigger competing, often irreversible, side reactions.

  • Causality of Temperature Effects:

    • Insufficient Temperature: The primary consequence is a sluggish or incomplete reaction, as the energy barrier for the key bond-forming steps (e.g., N-N bond formation or intramolecular cyclization) is not overcome. This leaves you with unreacted starting materials.

    • Optimal Temperature: At the optimal temperature, the rate of the desired product formation is maximized relative to the rates of side reactions. For some syntheses, a clear optimal temperature has been identified, above which yields begin to decrease.[2] For instance, one study on a hexahydro-2H-indazole synthesis found that increasing the temperature to 110 °C improved yields, but higher temperatures led to a decline, likely due to decomposition.[2]

    • Excessive Temperature: High temperatures can lead to thermal decomposition of starting materials, intermediates, or even the final indazole product. This often manifests as the formation of insoluble, tar-like materials. Furthermore, high heat can favor alternative reaction pathways, leading to undesired isomers or byproducts that complicate purification.[3]

A systematic temperature screen is a crucial first step in any optimization campaign.

Q2: With so many options, how do I select an appropriate starting solvent for my specific indazole synthesis?

A2: Solvent choice is not arbitrary; it directly influences reaction kinetics and outcomes by affecting reagent solubility, the stability of intermediates, and the mechanism itself. Your choice should be guided by the specific named reaction you are employing.

  • Guiding Principles for Solvent Selection:

    • Solubility: All starting materials must be sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture. Poor solubility is a common cause of low or irreproducible yields.[4]

    • Polarity and Protic vs. Aprotic Nature:

      • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These are versatile solvents often used in metal-catalyzed reactions or those involving charged intermediates.[3][5] For example, DMSO has been shown to be a superior solvent for certain 1H-indazole syntheses.[5] They are excellent at solvating cations and can accelerate reactions involving nucleophiles.

      • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can participate in the reaction through hydrogen bonding or even as a nucleophile. In the Davis-Beirut reaction , alcoholic solvents are common, and the addition of a specific amount of water (e.g., 15%) can dramatically enhance the yield, whereas too much water (>25%) can be detrimental.[6]

    • Boiling Point: The solvent's boiling point must be high enough to permit the reaction to be run at its optimal temperature. For high-temperature reactions like the classical Cadogan cyclization (>150 °C), high-boiling solvents like decalin may be necessary.[1][7]

    • "Green" Solvents: Modern protocols increasingly favor environmentally benign solvents. Polyethylene glycol (PEG) and water have been successfully used in certain indazole syntheses, often in conjunction with microwave irradiation to accelerate the reaction.[1][2]

Q3: I'm getting a mixture of 1H- and 2H-indazole isomers. How can solvent and temperature help control this regioselectivity?

A3: Controlling regioselectivity between the N-1 and N-2 positions is a classic challenge in indazole chemistry.[3] The 1H-tautomer is generally the more thermodynamically stable product.[8] Solvent, base, and temperature all play a critical role in directing the reaction toward one isomer over the other.

  • Mechanistic Influence on Regioselectivity:

    • Alkylation Reactions: In reactions involving the alkylation of an existing indazole core, the choice of base and solvent is paramount. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF typically deprotonates the indazole to form an anion. This anion's subsequent reaction with an electrophile is often directed to the N-1 position, favoring the 1H-isomer.[3]

    • Cyclization Reactions: In de novo syntheses, the reaction mechanism dictates the outcome. For example, the Davis-Beirut reaction, which proceeds through a nitroso imine intermediate, is a robust method for building the 2H-indazole core.[6][9] Conversely, many other cyclization strategies, like the Jacobson or certain Fischer-type syntheses, tend to favor the 1H-indazole product.[10]

    • Temperature: Higher temperatures can sometimes allow for the equilibration of isomers, potentially favoring the thermodynamically more stable 1H-product. However, this is not a universal rule and can also lead to decomposition. Careful, systematic optimization is required.

PART 2: Troubleshooting Guides for Specific Issues

This section provides targeted advice for common problems encountered during specific indazole synthesis reactions.

Problem: Persistently Low Yield

Low yield is the most common complaint in synthetic chemistry. The troubleshooting approach must be logical and tailored to the reaction type.

Scenario A: Davis-Beirut Reaction
  • Question: My Davis-Beirut reaction to form a 2H-indazole is giving less than 30% yield. I'm using an o-nitrobenzylamine with KOH in anhydrous ethanol at reflux. What should I try first?

  • Answer & Troubleshooting Steps:

    • Introduce Water: The Davis-Beirut reaction is highly sensitive to the presence of water in alcoholic solvents. Anhydrous conditions are often suboptimal. A key study demonstrated that adding 15% water to n-propanol increased the yield of a 2H-indazole from 27% to 65%.[6]

      • Causality: The mechanism involves complex intermediates, and the presence of a limited amount of water is believed to facilitate key proton transfer steps or influence the reactivity of the base/alkoxide species.[6][11] However, an excess of water (>25%) can lead to a sharp decrease in yield, possibly due to competing hydrolysis reactions or changes in reagent solubility.[6]

    • Re-evaluate Temperature: While refluxing is a common starting point, it may not be optimal. The reaction proceeds via a base-mediated mechanism at elevated temperatures.[11] A specific protocol for a similar reaction specifies heating a 5% KOH alcoholic solution at a more controlled 60 °C for 6 hours.[1] Running the reaction at a slightly lower, controlled temperature (e.g., 60-80 °C) might minimize the formation of degradation byproducts.

    • Check Base Stoichiometry: Ensure you are using a sufficient excess of base (e.g., NaOH or KOH) to drive the initial deprotonation that initiates the cyclization cascade.[11]

Scenario B: Fischer Indole Synthesis (Adapted for Indazoles)
  • Question: I am attempting a Fischer-type synthesis of a 1H-indazole from an arylhydrazine and a ketone, using acetic acid as both solvent and catalyst, but the yield is poor. What are the key parameters to adjust?

  • Answer & Troubleshooting Steps:

    • Strengthen the Acid Catalyst: While acetic acid can work, the key[9][9]-sigmatropic rearrangement is acid-catalyzed.[12][13] If the reaction is sluggish, a stronger Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid (e.g., ZnCl₂, BF₃) may be required to facilitate the reaction.[13] Some protocols have found success using trichloroacetic acid, particularly in solvent-free conditions.[14]

    • Change the Solvent: Acetic acid is reactive and may not be the ideal medium. Toluene is a common alternative that allows for azeotropic removal of water formed during the initial hydrazone formation, driving the equilibrium forward.[12] For substrates sensitive to high temperatures, polar aprotic solvents like DMSO can also be effective.[12]

    • Consider Solvent-Free Conditions: The Fischer indole synthesis can often be run effectively without any solvent, simply by heating the arylhydrazine, ketone, and a non-volatile acid catalyst together.[14] This high-concentration approach can accelerate the reaction but requires careful temperature control to avoid charring.

Problem: Excessive Side Product Formation
  • Question: My reaction mixture is turning dark and I'm getting a lot of baseline material on my TLC plate, making purification a nightmare. What is the likely cause and solution?

  • Answer & Troubleshooting Steps:

    • Primary Cause: This is a classic sign of thermal decomposition. The reaction temperature is likely too high for the stability of your reagents or intermediates.

    • Solution:

      • Lower the Temperature: This is the most straightforward solution. Reduce the reaction temperature by 10-20 °C increments and monitor the reaction for a longer period. It is better to have a slower, cleaner reaction than a fast, messy one.

      • Use a Higher-Boiling, Inert Solvent: If you are running the reaction neat or in a low-boiling solvent, the temperature may be difficult to control. Switching to a higher-boiling, inert solvent (e.g., toluene, xylene, or decalin) allows for more precise and stable temperature regulation.

      • Check for Air/Moisture Sensitivity: Some reaction intermediates, particularly those involving organometallics or strong bases, can be sensitive to air or moisture, leading to decomposition. Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents if the mechanism warrants it.

PART 3: Data Summaries & Experimental Protocols

To assist in your experimental design, we have compiled relevant data and provided step-by-step protocols for key optimization workflows.

Data Presentation

Table 1: Properties of Common Solvents in Indazole Synthesis

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use Cases & Rationale
Ethanol 7824.5Protic solvent, common in Davis-Beirut reactions. Can act as a hydrogen bond donor.[6]
Toluene 1112.4Non-polar aprotic. Good for Fischer syntheses; allows for azeotropic water removal.[12]
Tetrahydrofuran (THF) 667.6Polar aprotic. Good for reactions with strong bases (e.g., NaH) for N-alkylation.[1][3]
Dimethyl Sulfoxide (DMSO) 18946.7Highly polar aprotic. Excellent solvating power for a wide range of substrates; suitable for high-temp reactions.[5][15]
Acetic Acid 1186.2Protic solvent and acid catalyst. Often used in Fischer-type syntheses.[12][13]
Polyethylene Glycol (PEG-400) >200Variable"Green," reusable solvent. High thermal stability, suitable for catalyst-free or nanoparticle-catalyzed reactions.[2]

Table 2: Case Study - Effect of Temperature on Indazole Synthesis Yield[2] This table summarizes data from a catalyst-free synthesis of a hexahydro-2H-indazole derivative in PEG-400.

EntryTemperature (°C)Yield (%)Observation
125 (Room Temp)No reactionInsufficient thermal energy.
26045Reaction proceeds, but is slow/incomplete.
38070Significant increase in reaction rate and yield.
410088Nearing optimal conversion.
511095Optimal temperature identified.
612087Yield decreases, likely due to side reactions/decomposition.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Indazole Synthesis

Objective: To identify the optimal solvent for a new indazole synthesis in a time-efficient manner.

Methodology:

  • Setup: Arrange an array of reaction vials (e.g., 6-8) in a parallel synthesis block or a temperature-controlled aluminum heating block. Each vial should be equipped with a small magnetic stir bar.

  • Reagent Preparation: Prepare a stock solution of your limiting reagent if possible. Prepare separate vials with your other reagents and the appropriate catalyst.

  • Solvent Addition: To each vial, add an equal molar quantity of all reactants and catalysts. Then, add a different candidate solvent to each vial (e.g., Toluene, DMSO, THF, Ethanol, Acetonitrile, Dioxane). Ensure the concentration is consistent across all vials (e.g., 0.1 M).

  • Reaction: Seal the vials and heat the block to your initial target temperature (e.g., 80 °C). Allow the reactions to stir for a set period (e.g., 12 hours).

  • Analysis: After cooling, take a small aliquot from each vial. Dilute and analyze by LC-MS or TLC to determine the relative conversion to the desired product and the formation of byproducts.

  • Interpretation: Compare the results to identify the solvent(s) that provide the highest conversion and cleanest reaction profile. This solvent will be the starting point for further temperature optimization.

Protocol 2: Temperature Optimization for the Davis-Beirut Reaction

Objective: To find the optimal temperature for a Davis-Beirut reaction to maximize yield and minimize impurity formation.

Methodology:

  • Solvent System: Based on literature, prepare your solvent system. For example, create a 9:1 mixture of Ethanol:Water.[6]

  • Setup: In three separate round-bottom flasks equipped with stir bars and reflux condensers, dissolve your o-nitrobenzylamine starting material in the chosen solvent system. Add the required amount of base (e.g., KOH).

  • Parallel Heating: Place each flask in a separate heating mantle controlled by a thermocouple to ensure precise temperature regulation. Set the temperatures for a screening range, for example: 50 °C, 65 °C, and 80 °C.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using TLC or LC-MS. Note the time it takes for the starting material to be consumed and observe the formation of any new spots that could be byproducts.

  • Work-up & Analysis: Once the reactions are complete (or after a fixed time, like 8 hours), cool them to room temperature, perform a standard aqueous work-up, and isolate the crude product.

  • Yield Calculation: Determine the crude and purified yield for each reaction temperature. The temperature that provides the highest yield of pure product is your optimum.

PART 4: Visualization of Workflows

Visual aids can help structure the troubleshooting and optimization process.

Diagrams

TroubleshootingWorkflow start Low Yield in Indazole Synthesis check_sm Check Starting Material Purity (NMR/LCMS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No optimize Begin Optimization sm_ok->optimize Yes purify_sm->start temp_screen Perform Temperature Screen (e.g., 60, 80, 100 °C) optimize->temp_screen yield_increase Yield Improved? temp_screen->yield_increase solvent_screen Perform Solvent Screen (Polar, Non-polar, Protic, Aprotic) yield_increase->solvent_screen No success Optimized Condition Found yield_increase->success Yes yield_increase2 Yield Improved? solvent_screen->yield_increase2 reagent_check Re-evaluate Stoichiometry (Base, Catalyst, Reagents) yield_increase2->reagent_check No yield_increase2->success Yes reagent_check->temp_screen

Caption: A general troubleshooting workflow for low yield in indazole synthesis.

SolventSelection start Select Indazole Synthesis Route route Reaction Type? start->route davis_beirut Davis-Beirut route->davis_beirut Base-mediated cyclization fischer Fischer-type route->fischer Acid-catalyzed rearrangement metal_cat Metal-Catalyzed (e.g., Cadogan) route->metal_cat Reductive/ Cross-coupling solvent_db Start with Polar Protic: Ethanol, Propanol (+/- 15% Water) davis_beirut->solvent_db solvent_fischer Start with: 1. Acetic Acid (Solvent/Catalyst) 2. Toluene (Azeotrope) 3. Solvent-free fischer->solvent_fischer solvent_metal Start with Polar Aprotic: DMSO, DMF, THF Or High-Boiling Hydrocarbon: Toluene, Xylene metal_cat->solvent_metal optimize Proceed to Experimental Screening solvent_db->optimize solvent_fischer->optimize solvent_metal->optimize

Caption: A logic diagram for initial solvent selection based on reaction type.

References

Validation & Comparative

The Isomeric Dichotomy of Indazoles in Kinase Inhibition: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous approved drugs and clinical candidates.[1] However, the nuanced yet critical aspect of its constitutional isomerism—specifically the distinction between 1H- and 2H-indazoles—is a key determinant of biological activity that warrants a deeper, evidence-based examination. This guide provides a comparative analysis of the kinase inhibitory activity of indazole isomers, supported by experimental data, to inform rational drug design and optimization strategies for researchers in oncology, immunology, and beyond.

The Significance of Isomerism in Indazole-Based Kinase Inhibitors

Indazole, a bicyclic heteroaromatic system, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[2][3] This seemingly subtle structural difference has profound implications for a molecule's three-dimensional conformation, its ability to form crucial hydrogen bonds with the kinase hinge region, and ultimately, its inhibitory potency and selectivity.

The strategic importance of the indazole nitrogen position is underscored by structure-activity relationship (SAR) studies. For instance, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, it was observed that compounds featuring a 2H-indazole moiety failed to exhibit the desired inhibitory activity, highlighting the necessity of the 1H-indazole scaffold for this particular target.[4]

Comparative Analysis of Kinase Inhibitory Activity

While direct head-to-head comparisons of 1H- and 2H-indazole isomers with an otherwise identical molecular structure are not abundantly reported in the literature, the available data and broader SAR trends provide valuable insights.

The Predominance of 1H-Indazole in Potent Kinase Inhibition

A significant body of evidence points to the 1H-indazole isomer as the more favorable scaffold for potent kinase inhibition. The nitrogen at the 1-position and the adjacent NH group in the 1H-tautomer are often critical for establishing the canonical hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity for many ATP-competitive inhibitors.

Table 1: Examples of Potent 1H-Indazole-Based Kinase Inhibitors

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
Compound 30 VEGFR-21.24[5]
Compound C05 PLK4< 0.1[6][7]
AxitinibVEGFRs, PLK44.2 (Kᵢ for PLK4)[7]
Compound 10 PI3Kα361[8]
Compound 6o K562 (cell line)5150[9]

This table is a representation of data from multiple sources and is not an exhaustive list.

The consistent success of the 1H-indazole scaffold across a diverse range of kinase targets, as illustrated in Table 1, underscores its versatility and effectiveness as a hinge-binding motif.

The Role and Potential of 2H-Indazole Derivatives

While the 1H-isomer often takes center stage, the 2H-indazole scaffold is not without its merits and has been successfully employed in the development of inhibitors for specific kinases. Research has shown that a focused library of aza-2H-indazole derivatives displayed selective inhibition against SGK1, Tie2, and SRC kinases, with IC₅₀ values in the sub-micromolar range.[10] This suggests that for certain kinase active sites, the unique geometry and electronic properties of the 2H-indazole may offer advantages in achieving selectivity.

It is plausible that the altered vector of the hydrogen bond donor/acceptor groups in the 2H-isomer allows for engagement with different residues or in a different orientation within the ATP-binding pocket, thereby conferring a distinct selectivity profile.

Mechanistic Insights from a Signaling Pathway Perspective

The choice of indazole isomer can have profound downstream effects on cellular signaling. To illustrate this, let's consider the PI3K/AKT/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer and is a common target for indazole-based inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes IndazoleInhibitor 1H-Indazole Inhibitor (e.g., Cmpd 10) IndazoleInhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a 1H-indazole derivative.

A potent 1H-indazole-based PI3K inhibitor, such as compound 10, can effectively block the phosphorylation of PIP2 to PIP3, thereby abrogating the downstream signaling cascade that leads to cell growth and proliferation.[8] An ineffective 2H-indazole isomer, in this context, would fail to inhibit PI3K, allowing for the oncogenic signaling to proceed unchecked.

Experimental Protocols for Assessing Kinase Inhibitory Activity

The robust evaluation of kinase inhibitors requires well-defined and validated experimental protocols. Below are step-by-step methodologies for commonly employed kinase inhibition assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based method that measures the binding and displacement of a fluorescently labeled tracer from the kinase active site.

Experimental Workflow:

LanthaScreen_Workflow Start Start: Prepare Reagents AddCompound 1. Add 3X Test Compound (Indazole Isomers) Start->AddCompound AddKinaseAb 2. Add 3X Kinase/Eu-Antibody Mixture AddCompound->AddKinaseAb AddTracer 3. Add 3X Fluorescent Tracer AddKinaseAb->AddTracer Incubate 4. Incubate at RT for 1 hour AddTracer->Incubate ReadPlate 5. Read Plate (TR-FRET) Incubate->ReadPlate Analyze 6. Analyze Data (IC₅₀) ReadPlate->Analyze

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including treatments for cancer, inflammation, and neurodegenerative diseases.[1] The synthesis of indazole and its derivatives is therefore of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comparative analysis of alternative reagents and methodologies for the synthesis of substituted indazoles, moving beyond classical approaches to focus on modern, efficient, and versatile strategies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Evolving Landscape of Indazole Synthesis

Classical methods for indazole synthesis, such as the Jacobson and Davis-Beirut reactions, while foundational, often require harsh conditions and may have limited functional group tolerance.[1] Modern synthetic chemistry has ushered in an era of milder, more efficient, and highly selective methodologies. This guide will focus on three key areas of innovation: Transition-Metal Catalysis, Metal-Free Reactions, and Multicomponent Strategies.

I. Transition-Metal Catalysis: Precision and Power

Transition-metal catalysis has revolutionized the construction of complex molecules, and indazole synthesis is no exception. These methods often proceed via C-H activation, cross-coupling, or cyclization reactions, offering unparalleled efficiency and control.

A. Palladium- and Copper-Catalyzed Cross-Coupling and Cyclization

Palladium and copper catalysts are workhorses in the synthesis of N-arylindazoles and 3-arylindazoles. These reactions typically involve the formation of C-N or C-C bonds through intramolecular or intermolecular processes.

A notable strategy involves the copper-oxide-mediated cyclization of o-haloaryl N-sulfonylhydrazones. This method demonstrates good functional group tolerance.[2] Similarly, Cu(OAc)₂·H₂O can be employed as a catalyst for the cyclization of the same starting materials.[2] For the synthesis of 2-aryl-2H-indazoles, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper has been developed, which is key in the formation of C-N and N-N bonds.[3][4]

Palladium catalysis is particularly effective for the synthesis of 3-aminoindazoles from 2-bromobenzonitriles via a two-step process involving arylation of benzophenone hydrazone followed by acidic deprotection and cyclization.[5]

Comparative Data for Palladium- and Copper-Catalyzed Reactions:

Catalyst/ReagentStarting MaterialProductYield (%)Key AdvantagesReference
Cu₂Oo-haloaryl N-sulfonylhydrazones1H-IndazolesGoodGood functional group tolerance--INVALID-LINK--[2]
Cu(OAc)₂·H₂Oo-haloaryl N-sulfonylhydrazones1H-IndazolesGoodVersatile--INVALID-LINK--[2]
CuI/TMEDA2-bromobenzaldehydes, primary amines, NaN₃2-Aryl-2H-indazolesGoodOne-pot, three-component reaction--INVALID-LINK--[3][4]
Pd(OAc)₂/dppf2-bromobenzonitriles, benzophenone hydrazone3-AminoindazolesGoodGeneral and efficient--INVALID-LINK--[5]

Experimental Protocol: Copper-Catalyzed Synthesis of 1H-Indazoles

This protocol is based on the work of Tang et al.[2]

  • To a sealed tube, add o-haloaryl N-sulfonylhydrazone (0.5 mmol), Cu₂O (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol) in DMSO (2 mL).

  • Stir the mixture at 110 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole.

B. Rhodium- and Cobalt-Catalyzed C-H Activation

Rhodium and cobalt catalysts have emerged as powerful tools for the synthesis of indazoles via C-H activation/functionalization cascades. These methods often utilize directing groups to achieve high regioselectivity.

For instance, Rh(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters provides access to 3-acyl-2H-indazoles.[2] Similarly, Cp*Co(III) can promote C-H bond functionalization/addition/cyclization cascades between azobenzenes and aldehydes to yield N-aryl-2H-indazoles.[2]

Workflow for Rh(III)-Catalyzed Indazole Synthesis:

rhodium_catalyzed_synthesis Azoxybenzene Azoxybenzene Intermediate Rhodium Intermediate Azoxybenzene->Intermediate C-H Activation Diazoester Diazoester Diazoester->Intermediate Rh_Catalyst [Cp*RhCl₂]₂/AgSbF₆ Rh_Catalyst->Intermediate Product 3-Acyl-2H-indazole Intermediate->Product Decarboxylative Cyclization

Caption: Rh(III)-catalyzed synthesis of 3-acyl-2H-indazoles.

II. Metal-Free Pathways: Greener and Cost-Effective Alternatives

The development of metal-free synthetic routes is a significant goal in modern organic chemistry, offering advantages in terms of cost, toxicity, and environmental impact.

A. Iodine-Mediated and PIFA-Mediated Cyclizations

Iodine and hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) are effective mediators for the synthesis of 1H-indazoles from arylhydrazones via direct aryl C-H amination.[2] These reactions are typically performed under mild conditions and exhibit good functional group compatibility.[2]

Comparative Data for Metal-Free Reactions:

ReagentStarting MaterialProductYield (%)Key AdvantagesReference
I₂/KI/NaOAcDiaryl and tert-butyl aryl ketone hydrazones1H-IndazolesGoodMetal-free, direct C-H amination--INVALID-LINK--[2]
PIFAArylhydrazones1H-IndazolesGoodMetal-free, good functional group compatibility--INVALID-LINK--[2][3]
Base-catalyzed (diamine/K₂CO₃)(Z)-2-bromoacetophenone tosylhydrazonesIndazolesExcellentTransition-metal-free, mild conditions--INVALID-LINK--[6]
NXS (X = Br, Cl)2H-IndazolesHalogenated 2H-indazolesModerate to ExcellentMetal-free, regioselective, environmentally friendly solvents--INVALID-LINK--[7][8]

Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles

This protocol is based on the work of Zhang et al.[2][3]

  • To a solution of arylhydrazone (0.5 mmol) in 1,2-dichloroethane (5 mL) at room temperature, add PIFA (0.6 mmol).

  • Stir the reaction mixture at 60 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired 1H-indazole.

B. Base-Catalyzed Transition-Metal-Free Synthesis

An inexpensive and efficient transition-metal-free method for indazole synthesis involves a catalytic system of a diamine and K₂CO₃.[6] This approach converts various (Z)-2-bromoacetophenone tosylhydrazones into indazoles in excellent yields at room temperature.[6]

Reaction Pathway for Base-Catalyzed Indazole Synthesis:

base_catalyzed_synthesis StartingMaterial (Z)-2-bromoacetophenone tosylhydrazone Intermediate Anionic Intermediate StartingMaterial->Intermediate Deprotonation Catalyst Diamine/K₂CO₃ Catalyst->Intermediate Product Substituted Indazole Intermediate->Product Intramolecular Cyclization

Caption: Base-catalyzed transition-metal-free indazole synthesis.

III. Multicomponent Reactions: Atom Economy and Diversity

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single step, adhering to the principles of atom economy and green chemistry.

A notable example is the one-pot, three-component synthesis of 2-aryl-2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper.[3][4] This reaction efficiently forms both a C-N and an N-N bond in a single operation.

Another versatile approach is the 1,3-dipolar cycloaddition of α-diazomethylphosphonates with o-(trimethylsilyl)phenyl triflate in the presence of CsF to generate 3-aryl/alkyl-1H-indazoles.[2]

Conclusion and Future Outlook

The synthesis of substituted indazoles has evolved significantly, with modern methodologies offering substantial advantages over classical routes in terms of efficiency, selectivity, and environmental impact. Transition-metal catalysis, particularly with palladium, copper, rhodium, and cobalt, provides precise control over bond formation. Concurrently, the development of metal-free alternatives, utilizing reagents like iodine, PIFA, or simple bases, offers cost-effective and greener pathways. Multicomponent reactions further enhance synthetic efficiency by enabling the rapid assembly of complex indazole scaffolds.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the desired substitution pattern, functional group tolerance, scalability, and cost. The methods presented in this guide provide a robust toolbox to address these considerations, paving the way for the discovery and development of novel indazole-based therapeutics.

References

A Tale of Two Halides: A Comparative Guide to the Suzuki Coupling of 4-Bromo-7-methyl-1H-indazole and 4-chloro-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] The ability to functionalize this heterocyclic system through carbon-carbon bond formation is paramount for generating libraries of potential drug candidates. Among the most powerful and versatile methods for achieving this is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This guide provides an in-depth technical comparison of two key building blocks, 4-bromo-7-methyl-1H-indazole and 4-chloro-7-methyl-1H-indazole, in the context of Suzuki coupling. We will explore the fundamental differences in their reactivity, provide supporting experimental data for the bromo-derivative, and propose an optimized protocol for the more challenging chloro-analog.

The Decisive Role of the Halogen: A Fundamental Reactivity Divide

The success and efficiency of a Suzuki coupling are intrinsically linked to the nature of the halide on the electrophilic partner. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.

The bond dissociation energy of the Carbon-Halogen bond plays a crucial role here. The C-Br bond is significantly weaker than the C-Cl bond, making the oxidative addition of an aryl bromide to the palladium catalyst a more facile process.[3] Consequently, aryl bromides are generally more reactive than their chloro counterparts in Suzuki couplings.[3] This fundamental difference in reactivity dictates the choice of catalyst, ligands, and reaction conditions required to achieve efficient coupling.

For this compound, standard palladium catalysts and ligands often suffice to achieve high yields under relatively mild conditions. However, the increased strength of the C-Cl bond in 4-chloro-7-methyl-1H-indazole necessitates the use of more sophisticated catalytic systems. These typically involve electron-rich and sterically bulky phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), which promote the challenging oxidative addition step for aryl chlorides.[4]

The 7-methyl group on the indazole ring is an electron-donating group, which can further deactivate the aryl halide towards oxidative addition by increasing the electron density on the aromatic system. This effect, while present for both substrates, poses a greater challenge for the already less reactive 4-chloro-7-methyl-1H-indazole.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)₂-X (Palladacycle) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OR)₂ Ar-Pd(II)-R Ar-Pd(II)(L)₂-R' (Di-organopalladium) Transmetalation->Ar-Pd(II)-R Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Pd(0) Catalyst Product Ar-R' (Coupled Product) Reductive_Elimination->Product Optimization_Workflow start Start: Low Conversion with 4-Chloro Substrate catalyst Screen Catalysts & Ligands (e.g., Pd(OAc)₂ + XPhos, PdCl₂(dppf)) start->catalyst base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) catalyst->base Select best performing catalyst system solvent Evaluate Solvent System (e.g., Dioxane/H₂O, t-BuOH/H₂O) base->solvent Fine-tune with optimal base temperature Adjust Temperature (100-120 °C) solvent->temperature Test in best solvent mixture end Optimized Protocol: High Yield Achieved temperature->end Determine optimal reaction temperature

References

A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents, including the anti-cancer drug Axitinib and the antiemetic Granisetron.[1] The strategic construction of this privileged scaffold is, therefore, a critical task in drug discovery and development. This guide provides an in-depth comparative analysis of key synthetic methodologies, moving from venerable classical reactions to the forefront of modern transition-metal catalysis. Our focus extends beyond mere procedural steps to elucidate the underlying mechanistic principles and the strategic reasoning that guides the choice of one synthetic route over another.

The Strategic Decision: Navigating the Synthetic Landscape

The selection of an optimal synthetic route to a target indazole is a multifactorial decision. It requires a careful balancing of factors such as the desired substitution pattern (particularly N1 vs. N2 functionalization), functional group tolerance, scalability, and the availability of starting materials. This guide is structured to provide not just the "how" but the "why," enabling you to make informed decisions in your synthetic campaigns.

digraph "synthesis_selection_workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Decision workflow for selecting an indazole synthesis strategy.

Part 1: Classical Indazole Syntheses - The Bedrock of Heterocyclic Chemistry

Classical methods, while sometimes reliant on harsh reaction conditions, are well-established, often utilize inexpensive starting materials, and provide reliable routes to a range of indazole cores.[2]

The Jacobson Indazole Synthesis

The Jacobson synthesis is a foundational method for preparing 1H-indazoles, typically proceeding via the cyclization of N-nitroso derivatives of N-acyl-o-toluidines.[2][3] The causality behind this approach lies in the in situ generation of a reactive diazonium-like species that undergoes intramolecular cyclization.

Mechanism and Rationale: The reaction is initiated by the nitrosation of an N-acetyl-o-toluidine. The resulting N-nitroso compound undergoes a base-mediated rearrangement and subsequent intramolecular azo coupling.[3] The acetyl group serves as a protecting group and facilitates the initial nitrosation. The use of strongly acidic conditions and nitrous gases, however, can limit its applicability with sensitive functional groups.[2]

digraph "jacobson_mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Jacobson Indazole Synthesis Mechanism"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Simplified mechanism of the Jacobson Indazole Synthesis.

Representative Protocol: Synthesis of Indazole from o-Toluidine [3]

  • Step 1: Acetylation & Nitrosation: Slowly add o-toluidine (0.839 mole) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL) in a two-necked flask. Cool the mixture in an ice bath and introduce a stream of nitrous gases (generated from NaNO₂ and concentrated HNO₃) while maintaining the temperature between +1° and +4°C. The completion of nitrosation is indicated by a persistent black-green color.

  • Step 2: Hydrolysis and Extraction: Pour the reaction solution onto a mixture of ice (400 g) and water (200 mL). The separated N-nitroso-o-acetotoluidide oil is extracted with benzene. The benzene extract is washed with ice water and then treated with methanol.

  • Step 3: Cyclization: To the benzene-methanol solution, add a solution of sodium methoxide in methanol dropwise while cooling. Gas evolution will be observed. After it ceases, briefly heat the solution on a steam bath.

  • Step 4: Work-up and Purification: Cool the solution and extract with 2N and 5N hydrochloric acid. Combine the acid extracts and treat with excess ammonia to precipitate the indazole. Collect the crude product by filtration, wash with water, and dry. Purify the crude indazole by vacuum distillation to yield colorless product.

The Davis-Beirut Reaction

A cornerstone for the synthesis of 2H-indazoles, the Davis-Beirut reaction involves the base-mediated N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines.[2][4] This method is attractive due to its use of relatively inexpensive starting materials.[2]

Mechanism and Rationale: The reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate.[2] Experimental and theoretical DFT studies support a concerted N,N-bond forming heterocyclization from this intermediate.[2] The reaction can be catalyzed by either acid or base, offering flexibility.[2] The choice of base and solvent is critical; for instance, using DBU in THF under anhydrous conditions is a common practice.[5]

digraph "davis_beirut_mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Davis-Beirut Reaction Mechanism"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: Key intermediate in the Davis-Beirut Reaction.

Representative Protocol: Synthesis of 2-Amino-2H-indazoles [5]

  • Step 1: Synthesis of o-Nitrobenzylamine Precursor: React an appropriate o-nitrobenzaldehyde with a primary amine (e.g., 6-methoxybenzo[d]thiazol-2-amine) followed by reduction of the resulting imine with NaBH₄ to yield the corresponding o-nitrobenzylamine.

  • Step 2: Davis-Beirut Cyclization: Dissolve the purified o-nitrobenzylamine in anhydrous THF at room temperature. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and stir the reaction. Monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-amino-2H-indazole product.

The Cadogan-Sundberg Reductive Cyclization

While the Sundberg synthesis is more famously associated with indoles, the related Cadogan-Sundberg reaction provides a pathway to indazoles via the reductive cyclization of o-nitroarenes containing a proximal group that can be incorporated into the pyrazole ring.[2][6] This reaction typically employs trivalent phosphorus compounds, such as triethyl phosphite, to facilitate deoxygenation.[2]

Mechanism and Rationale: The mechanism is generally believed to involve the sequential deoxygenation of the nitro group to a nitroso and then a nitrene intermediate by the phosphite reagent.[7] The highly reactive nitrene then undergoes cyclization. However, non-nitrene pathways, potentially involving oxygenated intermediates like 2H-indazole N-oxides, have also been proposed and evidenced, suggesting a more complex mechanistic landscape.[8] The reaction often requires high temperatures, which can be a limitation.[8]

Representative Protocol: General Procedure for Cadogan Cyclization [9]

  • Step 1: Reaction Setup: In a flask equipped with a reflux condenser, combine the o-nitroarene starting material (e.g., o-nitrobenzaldehyde imine) with a stoichiometric excess of a trivalent phosphorus reagent (e.g., triethyl phosphite).

  • Step 2: Thermal Cyclization: Heat the reaction mixture to reflux (typically >150 °C) for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Step 3: Work-up and Purification: After cooling, remove the excess phosphite reagent under vacuum. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the desired indazole.

Part 2: Modern Synthetic Methodologies - The Age of Catalysis

Modern synthetic methods offer significant advantages over classical routes, often providing higher yields, milder reaction conditions, and greater functional group tolerance.[2] Transition-metal catalysis, in particular, has revolutionized indazole synthesis.[8][10]

Transition-Metal-Catalyzed C-H Activation/Annulation

The direct functionalization of C-H bonds is a powerful and atom-economical strategy.[11] Rhodium(III), Palladium(II), and Cobalt(III) catalysts have emerged as particularly effective for constructing the indazole scaffold via C-H activation and subsequent annulation.[11][12]

Mechanism and Rationale (Rhodium(III)-Catalyzed Example): A common strategy involves the use of a directing group, such as an azo moiety, to guide the catalyst to a specific C-H bond. For instance, in the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, the reaction is initiated by Rh(III)-catalyzed ortho C–H bond activation to form a five-membered rhodacycle intermediate.[13][14] This is followed by insertion of the aldehyde, cyclative capture by the azo nitrogen, and subsequent aromatization to yield the 2H-indazole product.[13][14] The use of a catalyst allows the reaction to proceed under much milder conditions than classical methods.

digraph "rh_catalyzed_mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Simplified Rh(III)-Catalyzed C-H Activation for Indazole Synthesis"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 4: Catalytic cycle for Rh(III)-catalyzed indazole synthesis.

Representative Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles [14]

  • Step 1: Reaction Setup: To an oven-dried vial, add the azobenzene (1.0 equiv.), aldehyde (2.0 equiv.), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).

  • Step 2: Reaction Execution: Add anhydrous 1,2-dichloroethane (DCE) as the solvent. Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Step 3: Work-up and Purification: Cool the reaction mixture to room temperature. Filter through a pad of celite and wash with dichloromethane. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the N-aryl-2H-indazole product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a workhorse in modern organic synthesis, and it provides several routes to indazoles. A common approach involves the intramolecular amination (cyclization) of N-aryl-N-(o-bromobenzyl)hydrazines or related Suzuki-Miyaura coupling strategies.[15][16]

Representative Protocol: Suzuki-Miyaura Coupling for 3-Arylindazoles [17]

  • Step 1: Reaction Setup: Under a nitrogen atmosphere, combine 3-iodo-1H-indazole (1.0 equiv.), the desired aryl boronic acid (1.5 equiv.), and a base such as NaHCO₃ (3.0 equiv.) in a solvent mixture like DMF/water.

  • Step 2: Catalysis: Add the palladium catalyst, typically Pd(PPh₃)₄ (10 mol %), to the mixture.

  • Step 3: Reaction and Work-up: Heat the reaction mixture to reflux (e.g., 80 °C) with vigorous stirring for 8-12 hours. After cooling, evaporate the solvent. Dissolve the crude residue in ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under vacuum.

  • Step 4: Purification: Purify the crude product by column chromatography to yield the 3-arylindazole.

Part 3: Comparative Performance Data

The choice of synthetic method is often guided by expected yield, reaction conditions, and substrate compatibility. The following table summarizes typical experimental data for the discussed routes, allowing for a direct comparison.

Synthesis MethodStarting Material(s)Key Reagents/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages/Disadvantages
Jacobson Synthesis [2]N-Acetyl-o-toluidineNaNO₂, Acetic AnhydrideBenzene/Methanol1 - 45~12-2435-50Adv: Inexpensive reagents. Disadv: Harsh acidic conditions, generation of nitrous gases, moderate yields.
Davis-Beirut Reaction [5]o-NitrobenzylamineDBU or KOHTHF or AlcoholRoom Temp - 602 - 1240-93Adv: Good for 2H-indazoles, mild base. Disadv: Precursor synthesis required, can have side reactions.
Cadogan-Sundberg [2]o-Nitrobenzaldehyde imineP(OEt)₃Neat or Xylene>150 (Reflux)4 - 2460-80Adv: Good yields, convergent. Disadv: High temperatures, stoichiometric phosphorus reagent.
Rh(III)-Catalyzed C-H Act. [14]Azobenzene, Aldehyde[Cp*RhCl₂]₂, AgSbF₆DCE80 - 10012 - 2460-95Adv: High yields, excellent functional group tolerance, atom-economical. Disadv: Expensive catalyst.
Pd-Catalyzed Suzuki [17]3-Iodoindazole, Boronic AcidPd(PPh₃)₄, NaHCO₃DMF/Water80 (Reflux)8 - 1270-95Adv: High yields, broad scope of aryl groups. Disadv: Pre-functionalized starting material needed, catalyst cost.

Conclusion

The synthesis of indazoles has evolved significantly from classical, often harsh, named reactions to elegant and efficient transition-metal-catalyzed methodologies. The classical Jacobson, Davis-Beirut, and Cadogan-Sundberg reactions remain valuable tools, particularly when dealing with simple substrates and when cost is a primary driver. However, for the synthesis of complex, highly functionalized indazole derivatives required in modern drug discovery, transition-metal-catalyzed methods, especially those involving C-H activation, offer unparalleled advantages in terms of mildness, efficiency, and scope. A thorough understanding of the mechanisms, advantages, and limitations of each approach, as outlined in this guide, is essential for the rational design and successful execution of synthetic routes toward this vital heterocyclic scaffold.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-7-methyl-1H-indazole Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets with high affinity.[1] Its structural resemblance to purine bases allows it to effectively compete for binding sites within enzymes such as kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology.[2] The 4-bromo-7-methyl-1H-indazole core offers a unique starting point for chemical exploration. The bromine atom at the 4-position serves as a versatile handle for introducing diverse substituents via cross-coupling reactions, while the methyl group at the 7-position can influence solubility, metabolism, and steric interactions within the target's binding pocket.[1] This guide will dissect the SAR of analogs derived from this specific scaffold, providing a comparative framework for researchers aiming to design novel and potent kinase inhibitors.

Synthetic Strategies for this compound Analogs

The synthesis of this compound itself can be approached through multi-step sequences starting from commercially available precursors. A plausible synthetic route is outlined below, based on established indazole synthesis methodologies. The key feature of this scaffold is the bromine at the C4 position, which is a prime site for introducing chemical diversity through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[1]

General Synthetic Workflow

Synthetic Workflow A Starting Material (e.g., 2-bromo-5-methylaniline) B Diazotization & Reduction A->B 1. NaNO2, HCl 2. SnCl2 C Cyclization B->C Intramolecular cyclization D This compound C->D E Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) D->E F Buchwald-Hartwig Amination (Amines) D->F G Sonogashira Coupling (Alkynes) D->G H Analogs with C4-substitutions E->H F->H G->H

Caption: General synthetic workflow for this compound analogs.

This workflow highlights the versatility of the 4-bromo substituent in generating a library of analogs for SAR studies. The choice of coupling partner in the Suzuki, Buchwald-Hartwig, or other cross-coupling reactions is critical for exploring the chemical space around the indazole core.

Structure-Activity Relationship (SAR) Analysis

While specific SAR studies on a comprehensive library of this compound analogs are not extensively published as a single collection, we can infer key relationships by analyzing published data on various substituted indazole kinase inhibitors. The following sections break down the SAR by substitution position.

Modifications at the 4-Position

The 4-position of the indazole ring is a key vector for influencing potency and selectivity. The bromine atom can be replaced with a variety of functional groups to probe the binding pocket of the target kinase.

  • Aryl and Heteroaryl Substituents: Introduction of aryl or heteroaryl groups via Suzuki coupling can lead to significant gains in potency. The nature of the substituent on these rings is crucial. For instance, in the context of VEGFR-2 inhibitors, electron-donating or -withdrawing groups on a C4-phenyl ring can modulate the electronic properties of the entire molecule, affecting its interaction with key residues in the ATP-binding pocket.[3]

  • Amino and Amide Linkages: Buchwald-Hartwig amination allows for the introduction of various amines. The resulting amino or amide groups can act as hydrogen bond donors or acceptors, forming critical interactions with the hinge region of many kinases.

Modifications at the 7-Position (The Role of the Methyl Group)

The 7-methyl group is expected to play a significant role in the SAR of these analogs.

  • Steric Influence: The methyl group can provide beneficial steric interactions, guiding the orientation of the inhibitor within the binding site. Conversely, a larger substituent at this position might lead to steric clashes, reducing affinity.

  • Hydrophobic Interactions: The lipophilic nature of the methyl group can contribute to favorable hydrophobic interactions with nonpolar residues in the kinase active site.

  • Metabolic Stability: Methyl groups can influence the metabolic stability of a compound by blocking potential sites of oxidation.

Modifications at the 1-Position (N1)

The N1 position of the indazole ring is another critical point for modification. Alkylation or arylation at this position can significantly impact the compound's properties.

  • Solubility and Permeability: The substituent at N1 can be tailored to improve physicochemical properties such as solubility and cell permeability. For example, the introduction of a morpholine or piperazine moiety can enhance aqueous solubility.

  • Vector for Additional Interactions: Large substituents at N1 can extend into solvent-exposed regions of the binding site, providing opportunities for additional interactions and improved selectivity.

Comparative Performance of Indazole Analogs as Kinase Inhibitors

The following table summarizes the inhibitory activities of various indazole analogs against different kinase targets, providing a comparative overview of their performance. Note: Data is compiled from various sources and may not represent a direct head-to-head comparison due to differing assay conditions.

Compound ID Indazole Core Substitution Pattern Target Kinase IC50 (nM) Reference
C05 6-Bromo-1H-indazoleC3: Amide linkage, C6: BromoPLK4< 0.1[4]
28t (Lead) 6-Bromo-1H-indazoleC3: Amide linkage, C6: BromoPLK474[4]
30 1H-indazoleVaried substitutionsVEGFR-21.24[3]
A-443654 analog 7-substituted-1H-indazoleC7: Varied alkyl/arylAktPotent (pM range for parent)[5]
FGFR Inhibitor 31 4-substituted-1H-indazoleC4: 4-methylpiperazineFGFR130.2[2]

This table illustrates the high potency that can be achieved with substituted indazole scaffolds against various kinase targets. The sub-nanomolar activity of compound C05 against PLK4 highlights the potential of this chemical class.[4]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Example: MTT Assay)

This colorimetric assay assesses cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, H460) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 values.

Western Blot Analysis for Target Engagement

This technique is used to confirm that the inhibitor is engaging its intended target within the cell.

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-PLK4) and a primary antibody for the total kinase as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the reduction in target phosphorylation upon compound treatment.

Kinase_Inhibitor_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Kinase Inhibition Assay (e.g., ADP-Glo) B Determine IC50 values A->B C Cell Proliferation Assay (e.g., MTT) B->C Lead Compounds D Determine GI50 values C->D E Apoptosis & Cell Cycle Analysis D->E F Western Blot for Target Engagement D->F G Pharmacokinetic (PK) Studies F->G Optimized Leads H Xenograft Models G->H I Efficacy & Toxicity Assessment H->I

Caption: A typical workflow for the evaluation of novel kinase inhibitors.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the bromine atom at the 4-position provides a versatile handle for synthetic elaboration, allowing for a thorough exploration of the SAR. The 7-methyl group further refines the pharmacological profile by influencing steric and hydrophobic interactions, as well as metabolic stability.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogs based on this core. By combining rational drug design with robust biological testing, it will be possible to identify compounds with superior potency, selectivity, and drug-like properties. The experimental protocols provided in this guide offer a validated framework for such investigations, paving the way for the discovery of next-generation targeted therapies.

References

The Chemist's Compass: Benchmarking New Indazole Synthesis Routes Against Classical Methods

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents targeting a wide range of diseases, including cancer and inflammation.[1][2][3] The efficient and versatile construction of this privileged scaffold is, therefore, a paramount objective in drug discovery and development.[2][4] This guide provides an in-depth, objective comparison of classical indazole synthesis methods with modern, innovative routes. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in selecting the optimal synthetic strategy for your research endeavors.

The Old Guard: Classical Indazole Synthesis

For decades, the synthesis of indazoles relied on a handful of name reactions. These methods, while foundational, often necessitate harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance.

The Jacobson Indazole Synthesis

A traditional route to 1H-indazoles, the Jacobson synthesis typically involves the nitrosation of N-acetyl-o-toluidine, followed by cyclization.[3][5] While effective, this method often requires strongly acidic conditions and can generate hazardous nitrous gases.[3]

The Davis-Beirut Reaction

A notable method for preparing 2H-indazoles, the Davis-Beirut reaction involves the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines, usually in the presence of a base.[3][6] Its appeal lies in the use of inexpensive starting materials.[6][7] However, yields can be sensitive to the substrate and reaction conditions, particularly the solvent and water content.[7][8] The reaction proceeds through a highly reactive nitroso imine intermediate.[8]

The New Wave: Modern Synthetic Methodologies

Recent years have witnessed a surge in the development of novel indazole syntheses, driven by the advent of transition-metal catalysis and a deeper understanding of reaction mechanisms.[4][9] These modern approaches often boast milder reaction conditions, higher yields, and broader functional group tolerance.

Transition-Metal-Catalyzed C-H Activation/Annulation

A paradigm shift in synthetic chemistry, C-H activation has emerged as a powerful tool for constructing complex molecules with high atom economy.[10][11] Palladium-catalyzed C-H activation/annulation sequences, for instance, allow for the direct synthesis of functionalized indazoles from readily available precursors like hydrazones or azobenzenes.[10][12] These methods offer a direct and efficient pathway to diverse indazole derivatives.[10][11] Rhodium and cobalt have also been employed in similar transformations, expanding the toolkit for chemists.[10][13][14]

Head-to-Head: A Comparative Analysis

The choice of a synthetic route is a critical decision, balancing factors like yield, substrate scope, cost, and safety. The following table provides a comparative overview of classical and modern methods for the synthesis of comparable indazole structures.

Synthesis MethodTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Jacobson Synthesis ModerateLimitedUtilizes simple starting materials.Harsh acidic conditions, generation of toxic gases.[3]
Davis-Beirut Reaction Good (60-90%)[7]Tolerates various alkyl and some aryl amines.[7]Metal-free, inexpensive starting materials.[6][7]Yields can be low for certain substrates; optimization is often required.[7][8]
Pd-Catalyzed C-H Activation Moderate to High (50-95%)[7]Broad scope for both coupling partners, good functional group tolerance.[7][12]High atom economy, direct functionalization, access to complex derivatives.[7]Requires expensive metal catalysts and ligands; optimization of catalyst systems can be necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental differences in the workflow between a classical and a modern approach to indazole synthesis.

classical_workflow cluster_classical Classical Synthesis (e.g., Jacobson) A N-acetyl-o-toluidine B Nitrosation (NaNO2, H+) A->B C N-Nitroso Intermediate B->C D Cyclization (Heat, Acid) C->D E 1H-Indazole D->E

Caption: Workflow for a classical indazole synthesis.

modern_workflow cluster_modern Modern Synthesis (e.g., Pd-Catalyzed C-H Activation) F Hydrazone Precursor G One-Pot Reaction (Pd(OAc)2, Oxidant, Ligand) F->G H 3-Aryl/Alkylindazole G->H

Caption: Workflow for a modern indazole synthesis.

In the Lab: Detailed Experimental Protocols

To provide a practical context, here are detailed, step-by-step methodologies for both a classical and a modern indazole synthesis.

Protocol 1: Classical Jacobson Indazole Synthesis (Variant)

This protocol is adapted from a well-established procedure.[5]

Objective: To synthesize 1H-indazole from o-toluidine.

Materials:

  • o-Toluidine

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Ice

Procedure:

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a flask equipped with a thermometer and gas inlet tube.[5]

  • Cool the mixture in an ice bath.

  • Nitrosate the mixture by passing in a stream of nitrous gases, generated separately by the reaction of sodium nitrite with hydrochloric acid, while maintaining the temperature between 1-4°C.[5]

  • Once the nitrosation is complete (indicated by a persistent black-green color), the reaction mixture is further processed.

  • The mixture is then treated to induce cyclization, which may involve heating.

  • The crude indazole is isolated by neutralization and filtration.

  • Purify the product by vacuum distillation.

Protocol 2: Modern Palladium-Catalyzed Indazole Synthesis via C-H Activation

This protocol is a general representation based on published methods.[7][12]

Objective: To synthesize a 2H-indazole derivative via Rh(III)-catalyzed C-H activation.

Materials:

  • Arylimidate (0.20 mmol)

  • [Cp*RhCl2]2 (5.0 mol %)

  • Cu(OAc)2 (20 mol %)

  • AgSbF6 (20 mol %)

  • Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)

  • Nitrosobenzene (0.24 mmol, 1.2 equiv)

  • Argon

  • Celite

  • Silica gel

Procedure:

  • To an oven-dried Schlenk tube, add the arylimidate, [Cp*RhCl2]2, Cu(OAc)2, and AgSbF6.[7]

  • Evacuate the tube and backfill with argon.

  • Add anhydrous DCE and the nitrosobenzene.[7]

  • Stir the reaction mixture at 80 °C for 24 hours.[7]

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.[7]

Mechanistic Insights

Understanding the "why" behind a reaction is as crucial as knowing the "how."

mechanisms cluster_davis_beirut Davis-Beirut Mechanism cluster_pd_catalyzed Pd-Catalyzed C-H Activation Mechanism DB1 o-Nitrobenzylamine DB2 Base-mediated deprotonation DB1->DB2 DB3 Nitroso imine intermediate DB2->DB3 DB4 N-N bond formation (Heterocyclization) DB3->DB4 DB5 2H-Indazole DB4->DB5 PD1 Hydrazone + Pd(II) PD2 C-H Activation (Forms Palladacycle) PD1->PD2 PD3 Oxidative Addition/Amination PD2->PD3 PD4 Reductive Elimination PD3->PD4 PD5 3-Substituted Indazole + Pd(0) PD4->PD5

Caption: Simplified mechanisms of the Davis-Beirut and Pd-catalyzed reactions.

The Davis-Beirut reaction hinges on the in-situ formation of a reactive nitroso intermediate which undergoes an intramolecular cyclization.[6][8][15] In contrast, the palladium-catalyzed route involves a catalytic cycle initiated by C-H bond activation to form a palladacycle intermediate, followed by C-N bond formation and reductive elimination to regenerate the active catalyst.[12]

Conclusion and Future Outlook

While classical methods for indazole synthesis remain valuable for their simplicity and use of basic reagents, modern transition-metal-catalyzed reactions, particularly those involving C-H activation, offer unparalleled efficiency, scope, and control.[4][10] The ability to forge C-N bonds directly from C-H bonds represents a significant leap forward, enabling the rapid construction of complex and diverse indazole libraries for drug discovery. As the field continues to evolve, we can anticipate the development of even more sustainable and efficient catalytic systems, further solidifying the indispensable role of the indazole scaffold in medicinal chemistry.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-Indazole Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromo-Indazoles in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2] The strategic functionalization of this privileged heterocycle is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Bromo-indazoles, in particular, serve as versatile synthetic intermediates, offering a reactive handle for the introduction of diverse molecular fragments through various cross-coupling reactions.

However, the positional isomerism of the bromine atom on the indazole ring significantly influences its reactivity, a nuance that can be both a challenge and an opportunity in complex multi-step syntheses. A deep understanding of the relative reactivity of 3-, 4-, 5-, 6-, and 7-bromo-1H-indazole is therefore critical for researchers in drug development to design efficient and predictable synthetic routes. This guide provides a comprehensive comparison of the reactivity of these positional isomers in key palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights.

I. Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of C-C Bond Formation

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[3][4] The reactivity of bromo-indazole isomers in this reaction is dictated by a combination of electronic and steric factors.

Theoretical Underpinnings of Reactivity

The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the aryl bromide bond. The electron density at the carbon atom bearing the bromine plays a crucial role. Generally, positions that are more electron-deficient will exhibit enhanced reactivity towards oxidative addition.

Kinetic studies on the bromination of indazole itself provide valuable insights into the electronic landscape of the ring system. The observed order of reactivity for electrophilic attack on the neutral indazole molecule is 5 > 3 > 7.[5][6] This suggests that the C5 position is the most electron-rich, followed by C3 and C7. Consequently, in the context of oxidative addition where the aryl halide acts as the electrophile, we might anticipate an inverse reactivity trend.

Experimental Observations and Comparative Data
IsomerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-indazole Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.570-95[7][8]
4-Bromo-indazole Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O1404Moderate-Good[3]
5-Bromo-indazole Pd(dppf)Cl₂K₂CO₃DME802High[9][10]
6-Bromo-indazole PdCl₂(dppf)·DCMK₂CO₃1,4-Dioxane/H₂O10012Good[3]
7-Bromo-indazole Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)2Moderate-Excellent[5][11]

Analysis of Reactivity Trends:

  • 3-Bromo-indazole: This isomer exhibits high reactivity, particularly under microwave irradiation, affording excellent yields in short reaction times.[7][8] The position is activated by the adjacent pyrazole ring nitrogens.

  • 4-Bromo-indazole: Data for this isomer is less abundant, but it appears to be a viable substrate, albeit potentially requiring slightly more forcing conditions compared to the 5- and 3-isomers.[3]

  • 5-Bromo-indazole: This isomer is highly reactive, often providing high yields under relatively mild conditions. The C5 position's electronic properties make it highly susceptible to oxidative addition.[9][10]

  • 6-Bromo-indazole: Similar to the 4-bromo isomer, the 6-bromo position is on the carbocyclic ring and generally shows good reactivity, though perhaps slightly lower than the 5-position.[3]

  • 7-Bromo-indazole: The C7 position, adjacent to the N1 nitrogen, also demonstrates good reactivity in Suzuki-Miyaura couplings, especially with optimized microwave conditions.[5][11]

Causality Behind Experimental Choices: The choice of catalyst and ligand is critical. For more reactive isomers like 5-bromo-indazole, catalysts like Pd(dppf)Cl₂ are effective. For less reactive or sterically hindered substrates, more sophisticated ligands may be required to promote efficient coupling. The use of microwave irradiation has been shown to significantly accelerate these reactions, particularly for the 3- and 7-bromo isomers.[7][8][11]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromo-indazole, Boronic Acid, Base, and Catalyst B Add Degassed Solvent A->B C Inert Atmosphere (N₂ or Ar) B->C D Heat to Reaction Temperature (Conventional or Microwave) C->D E Monitor Progress by TLC/LC-MS D->E F Quench and Extract E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.

II. Buchwald-Hartwig Amination: Forging C-N Bonds with Positional Selectivity

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, enabling the formation of C-N bonds with a wide variety of amines.[12][13][14] The reactivity trends of bromo-indazole isomers in this reaction parallel those observed in Suzuki-Miyaura coupling, with electronic factors being a primary determinant.

Mechanistic Considerations

Similar to the Suzuki-Miyaura reaction, the catalytic cycle of the Buchwald-Hartwig amination commences with the oxidative addition of the palladium(0) catalyst to the aryl bromide.[6][15] Therefore, the electron-deficient nature of the C-Br bond is a key driver of reactivity.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OA_complex Ar-Pd(II)(L)ₙ-Br Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(L)ₙ(R₂NH)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(L)ₙ(NR₂) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination ArBr Ar-Br ArBr->OA_complex Amine R₂NH Amine->Amine_complex Base Base Base->Amine_complex BaseH [Base-H]⁺Br⁻

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Reactivity Data

Direct comparative studies on the Buchwald-Hartwig amination of all bromo-indazole isomers are scarce. However, available data on specific isomers and related heterocycles provide valuable insights.

IsomerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromo-6-(trifluoromethyl)-indazole Pd₂(dba)₃ / XPhosK₂CO₃t-BuOH100Good[13]
4-Bromo-1H-imidazole Pd₂(dba)₃ / tBuBrettPhosLHMDSTHFrtGood-Excellent[1][16]
5-Bromo-thiazole Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110Good[2]

*Data for related five-membered nitrogen heterocycles are included to provide a reasonable estimation of reactivity.

Analysis of Reactivity Trends:

  • 3-Bromo-indazole: The presence of an electron-withdrawing trifluoromethyl group at the 6-position in the reported example likely enhances the reactivity of the 3-bromo position, leading to good yields.[13]

  • 4-Bromo-indazole: Based on the high reactivity of 4-bromo-1H-imidazole, it is reasonable to infer that 4-bromo-1H-indazole would also be a competent substrate for Buchwald-Hartwig amination, likely benefiting from modern, bulky phosphine ligands.[1][16]

  • 5-Bromo-indazole: Given its high reactivity in Suzuki-Miyaura coupling, 5-bromo-indazole is expected to be a highly reactive substrate in Buchwald-Hartwig amination.

  • 6-Bromo-indazole: The reactivity is anticipated to be comparable to other positions on the benzene ring, likely requiring robust catalyst systems for high efficiency.

  • 7-Bromo-indazole: The proximity to the N1 position may influence its reactivity, and specific ligand optimization might be necessary.

Self-Validating Protocol Design: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. For challenging couplings, the use of pre-catalysts and carefully screened ligand/base combinations is essential for achieving reproducible and high-yielding results.[17][18]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole

Materials:

  • 3-Bromo-6-(trifluoromethyl)-1H-indazole

  • Amine of choice

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous tert-Butanol (t-BuOH)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an oven-dried Schlenk tube, add 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq.), Pd₂(dba)₃ (0.01-0.02 eq.), and XPhos (0.02-0.04 eq.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the amine (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Add anhydrous tert-butanol via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

III. Other Relevant Cross-Coupling Reactions: A Brief Overview

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed transformations are valuable for the functionalization of bromo-indazoles.

  • Sonogashira Coupling: This reaction enables the formation of C-C triple bonds and is particularly effective for the 5-bromo-indazole isomer, as demonstrated in sequential coupling strategies.[8][19][20][21] The reactivity order generally follows Ar-I > Ar-Br > Ar-Cl.[19]

  • Heck Reaction: The Heck reaction allows for the vinylation of aryl halides. Studies have shown its successful application to 3-bromoindazoles, providing access to 3-vinylindazoles.[15][17][22][23][24]

  • Negishi Coupling: While less common than Suzuki-Miyaura, the Negishi coupling of organozinc reagents with aryl halides offers an alternative for C-C bond formation and can be effective for various bromo-indazole isomers.[18][23]

Conclusion: A Roadmap for the Synthetic Chemist

The positional isomerism of bromo-indazoles presents a fascinating case study in heterocyclic reactivity. While a definitive, universal reactivity scale is challenging to establish due to the interplay of reaction conditions, the following general trends can guide the synthetic chemist:

  • High Reactivity: The 5-bromo and 3-bromo isomers are generally the most reactive across a range of cross-coupling reactions due to favorable electronic effects.

  • Moderate to Good Reactivity: The 6-bromo and 7-bromo isomers typically exhibit good reactivity but may require more optimized or forcing conditions.

  • Developing Area: The 4-bromo isomer is the least studied, but available data suggests it is a viable substrate, particularly with modern catalyst systems.

This guide provides a framework for understanding and predicting the reactivity of bromo-indazole positional isomers. By leveraging this knowledge and carefully selecting reaction conditions, researchers can unlock the full synthetic potential of these valuable building blocks in the quest for novel therapeutics.

References

The Indazole Scaffold: A Privileged Framework in Drug Discovery - A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents, including several FDA-approved drugs for the treatment of cancer.[3][4] This guide provides an in-depth, objective comparison of the biological efficacy of different indazole-based scaffolds, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in this dynamic field.

Comparative Biological Efficacy of Indazole-Based Scaffolds

The therapeutic potential of indazole derivatives spans multiple disease areas, with a significant focus on oncology. The ability to readily modify the indazole core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This section presents a comparative analysis of the bioactivity of representative indazole scaffolds against key biological targets.

Anti-Cancer Activity: Targeting Kinase Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Indazole-based compounds have proven to be particularly effective as kinase inhibitors.[5][6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Several indazole-based drugs, including Pazopanib and Axitinib, function as potent VEGFR-2 inhibitors.[1][9]

The following table summarizes the in vitro inhibitory activity of various indazole derivatives against VEGFR-2, providing a clear comparison of their potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a biological function.

Compound/ScaffoldTarget KinaseIC50 (nM)Cell Line/Assay ConditionReference
Axitinib VEGFR-20.2Enzyme Assay[9]
Pazopanib VEGFR-230Enzyme Assay[1]
Indazole Derivative 30 VEGFR-21.24Enzyme Assay[7][8]
Indazole-pyrimidine 6i VEGFR-224.5Enzyme Assay[10]
Indazole-carboxamide 8g VEGFR-2-HCT-116 (IC50 = 24 nM)[11]
Indazole-carboxamide 8h VEGFR-2-HCT-116 (IC50 = 23 nM)[11]
Indazole-carbohydrazide 7j VEGFR-2/EGFR-MCF-7 (GI50 = 27 nM)[12]

Table 1: Comparative in vitro efficacy of selected indazole-based VEGFR-2 inhibitors.

The data clearly indicates that subtle structural modifications on the indazole scaffold can lead to significant differences in inhibitory potency. For instance, compound 30 demonstrates exceptional potency against VEGFR-2, surpassing that of the established drug Pazopanib in enzymatic assays.[7][8]

Beyond VEGFR-2, indazole scaffolds have been successfully employed to target a range of other kinases implicated in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Polo-like Kinase 4 (PLK4), and Aurora Kinases.[3][13][14]

Compound/ScaffoldTarget KinaseIC50 (nM)Cell Line/Assay ConditionReference
Indazole Derivative 14d FGFR15.5Enzyme Assay[13]
Indazole Derivative C05 PLK4< 0.1Enzyme Assay[14]
Indazole Derivative 17 Aurora A/B-Cellular Assay (Sub-µM)[15]
Indazole Derivative 1 FGFR1100Enzyme Assay[16]

Table 2: Efficacy of indazole derivatives against various protein kinases.

The remarkable sub-nanomolar potency of compound C05 against PLK4 highlights the potential of the indazole scaffold in developing highly potent and selective kinase inhibitors.[14]

Anti-Inflammatory Activity: COX Inhibition

Chronic inflammation is a key factor in the development of several diseases. Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a major therapeutic strategy. Certain indazole derivatives have demonstrated potent anti-inflammatory effects through the inhibition of COX-2.[17][18]

Compound/ScaffoldTargetIC50 (µM)Assay ConditionReference
5-Aminoindazole COX-212.32 - 23.42In vitro enzyme assay[17]
Indazole Derivative 16 COX-20.409In vitro enzyme assay[18][19]
Indazole COX-212.32 - 23.42In vitro enzyme assay[17]

Table 3: Comparative COX-2 inhibitory activity of indazole derivatives.

Compound 16 exhibits impressive sub-micromolar inhibitory activity against COX-2, with excellent selectivity over the COX-1 isoform, suggesting its potential as a selective anti-inflammatory agent with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[18][19]

Mechanistic Insights: Visualizing Signaling Pathways

To understand the biological efficacy of these compounds, it is crucial to visualize their impact on cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the mechanism of action of prominent indazole-based kinase inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pazopanib Pazopanib / Axitinib (Indazole-based Inhibitors) Pazopanib->VEGFR2 PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition by indazole-based drugs.

This diagram illustrates how Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2, activates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cancer cell proliferation and survival.[6][9] Indazole-based inhibitors like Pazopanib and Axitinib block the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its activation and halting these downstream signals.[1][20]

Self-Validating Experimental Protocols

The reliability of biological efficacy data is contingent upon robust and well-validated experimental methodologies. This section provides detailed, step-by-step protocols for key assays used in the evaluation of indazole-based scaffolds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme by measuring the amount of ADP produced.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Indazole test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the indazole test compounds in 100% DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[21]

    • Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at a concentration near the Km for the specific kinase).[22]

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Indazole Compounds Plate_Setup Add Compound and Kinase to 384-well Plate Compound_Prep->Plate_Setup Kinase_Mix Prepare Kinase/ Substrate/ATP Mix Initiate_Reaction Initiate with Substrate/ATP Kinase_Mix->Initiate_Reaction Pre_Incubate Pre-incubate (10-30 min) Plate_Setup->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate Incubate (60 min, 30°C) Initiate_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction) Incubate->Stop_Reaction Detect_Signal Add Detection Reagent (Generate Luminescence) Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate Calculate_IC50 Calculate IC50 Values Read_Plate->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[23]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Indazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the indazole compounds in culture medium.

    • Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., 0.1% DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[24] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[23]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of a compound in a living organism, typically using immunodeficient mice bearing human tumors.[5][16]

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line

  • Sterile PBS and/or Matrigel®

  • Indazole test compound formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel® mixture to a final concentration of 5 x 10⁷ cells/mL.[16]

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[16]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice daily for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25]

    • Administer the indazole compound or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.[16]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[16]

    • Monitor the body weight and overall health of the mice throughout the study.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The indazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The comparative data presented in this guide underscore the remarkable potency and versatility of indazole derivatives against a range of clinically relevant targets. The provided experimental protocols offer a robust framework for the rigorous evaluation of new chemical entities based on this privileged scaffold.

Future research in this area will likely focus on the development of next-generation indazole-based inhibitors with enhanced selectivity to minimize off-target effects and improve safety profiles. Furthermore, the exploration of novel substitution patterns and the application of advanced drug design strategies, such as fragment-based and structure-based design, will undoubtedly lead to the discovery of even more potent and effective indazole-containing drugs for the treatment of cancer and other debilitating diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery pipelines increasingly rely on novel heterocyclic scaffolds, ensuring the safe handling of specialized reagents like 4-Bromo-7-methyl-1H-indazole is paramount. This guide moves beyond generic safety checklists to provide a framework for risk assessment and operational best practices, grounded in the physicochemical properties of brominated indazole derivatives. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by analyzing data from structurally analogous compounds, we can establish a robust safety protocol. The guidance herein is derived from hazard assessments of closely related molecules such as 4-Bromo-1H-indazole and 4-Bromo-5-methyl-1H-indazole.[1][2]

The primary hazards associated with this class of compounds include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Therefore, our core objective is to eliminate routes of exposure through a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and rigorous operational procedures.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is even considered, the operational environment must be engineered to minimize exposure. For a solid compound like this compound, which can form fine, inhalable dust, all manipulations must be performed within a certified chemical fume hood.

Causality: A fume hood's constant airflow is critical for two reasons. First, it prevents the accumulation of airborne particulates in the user's breathing zone, directly mitigating the risk of respiratory irritation.[1][4] Second, it provides a contained space to manage any accidental spills, preventing wider contamination of the laboratory.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task and the associated risk level. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Laboratory Operation Minimum Required PPE Rationale
Pre-weighing / Aliquoting (Solid) - Nitrile Gloves (Double-gloved recommended)- Laboratory Coat- ANSI Z87.1-rated Safety Glasses with Side ShieldsProtects against incidental skin contact and eye exposure from solid particulates. Double-gloving is a prudent measure against potential micro-tears in the outer glove.
Solution Preparation / Reaction Setup - Nitrile Gloves (Double-gloved)- Laboratory Coat- Chemical Splash GogglesThe risk of splashes is higher when handling liquids. Goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses.[5]
Post-Reaction Workup / Purification - Nitrile Gloves (Double-gloved)- Laboratory Coat- Chemical Splash Goggles- Face Shield (if splash risk is high)Workup procedures can involve larger volumes and more vigorous manipulations, increasing the potential for significant splashes. A face shield protects the entire face.
Spill Cleanup - Heavy-duty Nitrile or Neoprene Gloves- Chemical Resistant Apron or Gown- Chemical Splash Goggles- Face Shield- Dust Respirator (if solid)A spill represents an uncontrolled release. This requires an elevated level of protection to prevent any contact during cleanup. A respirator is essential to avoid inhaling a high concentration of dust.[1]

Experimental Protocol: Safe Handling Workflow

Adherence to a standardized workflow is crucial for ensuring safety and reproducibility. The following protocol details the essential steps for safely handling this compound from receipt to disposal.

Step-by-Step Handling Procedure:
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or reagents.

  • PPE Donning: Put on all required PPE as specified in the table above for the intended task. Gloves must be inspected for any signs of damage before use.[5]

  • Weighing: Perform all weighing operations on a balance located inside the fume hood or in a dedicated weighing enclosure. Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

  • Transfer & Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing. Cap the vessel before removing it from the fume hood.

  • Post-Handling: After completing the task, carefully remove the outer pair of gloves and dispose of them in the designated solid waste container. Wash hands thoroughly with soap and water.[1]

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Storage: Ensure the primary container is securely sealed and stored according to manufacturer recommendations, typically in a cool, dry, and well-ventilated place.[3][6]

The logical flow of this process, from preparation to final decontamination, is designed to create a self-validating system of safety.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Operation B Don Required PPE (Gloves, Coat, Goggles) A->B C Weigh Solid Compound B->C D Transfer and Prepare Solution C->D E Securely Cap & Store Reagent D->E F Dispose of Contaminated Waste E->F G Decontaminate Work Surface F->G H Doff PPE & Wash Hands G->H I End Workflow

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Plan for the Unexpected

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[1][2]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7]

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][7]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4]

Spill: Evacuate the area. Wearing the appropriate PPE (see table), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste according to local regulations.[1][6]

By integrating these expert-level engineering controls, task-specific PPE, and standardized procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-7-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.